Prolactin-Releasing Peptide (12-31), rat
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C104H158N32O26 |
|---|---|
Molekulargewicht |
2272.6 g/mol |
IUPAC-Name |
(3S)-4-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-74(134)94(155)131-81(52(3)4)95(156)119-49-77(142)123-65(28-18-38-115-103(110)111)88(149)125-67(85(107)146)43-58-23-13-12-14-24-58)130-78(143)51-118-87(148)64(27-17-37-114-102(108)109)122-76(141)50-120-96(157)84(57(9)138)133-90(151)68(44-59-33-35-61(139)36-34-59)127-89(150)69(45-60-48-117-63-26-16-15-25-62(60)63)126-86(147)55(7)121-92(153)72-30-20-41-135(72)100(161)71(46-75(105)140)129-98(159)83(54(6)11-2)132-91(152)70(47-79(144)145)128-93(154)73-31-22-42-136(73)101(162)80(106)56(8)137/h12-16,23-26,33-36,48,52-57,64-74,80-84,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,146)(H,118,148)(H,119,156)(H,120,157)(H,121,153)(H,122,141)(H,123,142)(H,124,158)(H,125,149)(H,126,147)(H,127,150)(H,128,154)(H,129,159)(H,130,143)(H,131,155)(H,132,152)(H,133,151)(H,144,145)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t53-,54-,55-,56+,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,80-,81-,82-,83-,84-/m0/s1 |
InChI-Schlüssel |
RLWIQKPYEREBED-YZZKORDDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to Prolactin-Releasing Peptide (12-31), Rat: Discovery, Function, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of the rat Prolactin-Releasing Peptide fragment (12-31), detailing its discovery, physiological functions, and the experimental methodologies used for its characterization.
Discovery and Background
Prolactin-Releasing Peptide (PrRP) was first identified as the endogenous ligand for the previously orphan G-protein coupled receptor, GPR10 (also known as hGR3).[1][2] This discovery was made using a reverse-pharmacological approach. The peptide was initially named for its ability to stimulate prolactin (PRL) secretion from rat anterior pituitary cells in vitro.[1][3] PrRP is derived from a larger precursor protein and exists in two primary bioactive forms: a 31-amino acid peptide (PrRP-31) and a C-terminal truncated 20-amino acid version (PrRP-20).[4]
Subsequent structure-activity relationship studies, involving a series of N-terminal deletions, revealed that the core biological activity resides in the C-terminal portion of the peptide. Specifically, the fragment corresponding to amino acids 12-31 of the full-length peptide, Prolactin-Releasing Peptide (12-31), was found to be equipotent to the full-length PrRP-31 in both binding to and activating the GPR10 receptor.[5][6] This established PrRP (12-31) as the minimal fully active fragment, making it a critical tool for studying the physiological roles of the PrRP system.
The amino acid sequence for rat PrRP (12-31) is as follows: Thr-Pro-Asp-Ile-Asn-Pro-Ala-Trp-Tyr-Thr-Gly-Arg-Gly-Ile-Arg-Pro-Val-Gly-Arg-Phe-NH2 [7][8][9]
Physiological Functions
While initially named for its effect on prolactin, the physiological role of PrRP is now understood to be far more diverse. The anatomical distribution of PrRP and its receptor, GPR10, throughout the central nervous system suggests a wide range of neuromodulatory functions.[10][11]
-
Regulation of Food Intake and Energy Homeostasis: A primary function of PrRP is the negative regulation of appetite.[12] Central administration of PrRP inhibits food intake and can lead to weight loss.[10][13] This anorexigenic effect is supported by findings that PrRP-deficient mice exhibit hyperphagia and obesity.[1] The peptide is believed to mediate the central satiating action of cholecystokinin (B1591339) (CCK).[2][13]
-
Stress Response: PrRP neurons in the brainstem and hypothalamus are activated by various stressors.[10][14] The peptide is involved in the neuroendocrine stress response, stimulating the release of adrenocorticotropic hormone (ACTH) and corticosterone.[10][14]
-
Cardiovascular Regulation: PrRP and its receptor are expressed in brain regions that control cardiovascular function, such as the nucleus of the solitary tract (NTS).[10][13]
-
Gastric Motility: Acting within the dorsal vagal complex, PrRP modulates gastric motor function, including intragastric pressure and contractions, via a vagal-dependent mechanism.[15]
-
Prolactin Release: The direct physiological role of PrRP in prolactin regulation remains a subject of debate. While it can stimulate prolactin release, particularly in female rats during certain phases of the estrous cycle, its potency is considered lower than other releasing hormones like TRH.[2][3][16] Some studies suggest PrRP may act more as a modulator, potentiating the effects of other secretagogues.[2][16]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for rat PrRP and its fragments interacting with the GPR10 receptor.
Table 1: Receptor Binding Affinity (Ki) of PrRP Isoforms for GPR10
| Peptide | Species | Ki (nM) | Reference |
|---|---|---|---|
| rat PrRP-31 | Rat | 0.33 ± 0.11 | [6][17] |
| rat PrRP-20 | Rat | 0.22 ± 0.06 | [6] |
| human PrRP-31 | Human | ~1.0 | [11] |
| human PrRP (12-31) | Human | ~1.0 |[5][11] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Potency (EC50) of PrRP in In Vitro Assays
| Peptide | Assay | Cell Line | EC50 (nM) | Reference |
|---|---|---|---|---|
| PrRP | Calcium Mobilization | CHOK1-GPR10 | ~1.0 | [11] |
| PrRP (12-31) | Calcium Mobilization | CHOK1-PrRP Receptor | Effective stimulation observed |[8][17][18] |
Note: EC50 (half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.[19] Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled PrRP (12-31) by measuring its ability to compete with a radiolabeled ligand for binding to the GPR10 receptor.
Materials:
-
Cell membranes from HEK293 or CHO-K1 cells stably expressing the rat GPR10 receptor.
-
Radioligand: [125I]-Tyr-PrRP-31.
-
Unlabeled Competitor: Rat PrRP (12-31).
-
Binding Buffer: 20 mM HEPES, 120 mM NaCl, 1 mM CaCl2, 1 mM MgSO4, 0.25 mM K2PO4, pH 7.4.[5]
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.[5]
-
GF/C glass fiber filters.
-
Scintillation vials and fluid.
-
Gamma counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in each well for a total volume of 250 µL.
-
150 µL of membrane homogenate (e.g., 15 µg of protein).
-
50 µL of [125I]-PrRP-31 at a fixed concentration (e.g., 1 nM).[5]
-
50 µL of unlabeled rat PrRP (12-31) at various concentrations (e.g., 10-12 to 10-6 M) for the competition curve.
-
For determining total binding, add 50 µL of binding buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled PrRP-31 (e.g., 1 µM).[5]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/C filters (pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters into vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor, rat PrRP (12-31).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of PrRP (12-31) to activate GPR10, which primarily couples to the Gq protein, leading to an increase in intracellular calcium ([Ca2+]i).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the rat GPR10 receptor.
-
Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Rat PrRP (12-31) stock solution.
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the GPR10-expressing cells into the black, clear-bottom plates and culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.
-
Assay Execution:
-
Place the plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
The instrument measures a baseline fluorescence reading for a set time (e.g., 10-20 seconds).
-
The instrument's dispenser automatically injects a solution of rat PrRP (12-31) at various concentrations into the wells.
-
Immediately following injection, the instrument records the change in fluorescence intensity over time (typically for 60-120 seconds).[5]
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in [Ca2+]i.
-
Calculate the peak fluorescence response for each concentration of PrRP (12-31).
-
Plot the peak response against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 value using a four-parameter logistic non-linear regression model.
-
Signaling Pathways and Visualizations
Upon binding to GPR10, PrRP (12-31) initiates several intracellular signaling cascades. The receptor is known to couple to multiple G-protein subtypes, including Gq and Gi/o.[20]
-
Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates Protein Kinase C (PKC).[20]
-
Gi/o Pathway: Coupling to Gi/o can lead to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway: PrRP has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[20][21] This pathway is crucial for regulating cell growth and survival.
-
PI3K/Akt Pathway: PrRP can also activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of cell survival and metabolism.[21]
Below are diagrams illustrating key pathways and experimental workflows.
References
- 1. Frontiers | Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene [frontiersin.org]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Stimulation of prolactin release by prolactin-releasing peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abbomax.com [abbomax.com]
- 8. Prolactin-Releasing Peptide (12-31), rat | 222988-10-5 [chemicalbook.com]
- 9. Prolactin releasing peptide | Peptide synthesis, Peptide custom, Compound synthesis, Protein pression, Antibody preparation [dgpeptides.com]
- 10. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Prolactin-releasing peptide - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. jneurosci.org [jneurosci.org]
- 15. Prolactin-releasing peptide affects gastric motor function in rat by modulating synaptic transmission in the dorsal vagal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolactin-releasing peptide (PrRP) increases prolactin responses to TRH in vitro and in vivo | springermedizin.de [springermedizin.de]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | 222988-10-5 | BroadPharm [broadpharm.com]
- 19. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Prolactin-Releasing Peptide (12-31) Rat: A Technical Guide to Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolactin-Releasing Peptide (PrRP) and its primary bioactive fragment in rats, PrRP (12-31) — also known as PrRP20 — are crucial endogenous ligands for the G protein-coupled receptor 10 (GPR10). Initially discovered for its function in stimulating prolactin release, the PrRP/GPR10 system is now understood to be a significant modulator of numerous physiological processes. Key among these are the regulation of energy homeostasis, the stress response, and cardiovascular function. This technical guide offers an in-depth examination of the biological activities of rat PrRP (12-31), its molecular mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Biological Activity of PrRP (12-31) in Rats
PrRP (12-31) exhibits a range of biological effects in rats, primarily through central administration. Its actions are mediated by the GPR10 receptor, which is expressed in key regulatory areas of the brain, including the hypothalamus and brainstem.
Regulation of Food Intake and Energy Homeostasis
A primary role for PrRP (12-31) has been identified in the regulation of energy balance. Intracerebroventricular (ICV) injection of the peptide in both free-fed and fasted rats leads to a significant reduction in food intake and a subsequent decrease in body weight.[1][2][3] This weight loss is not solely attributable to reduced caloric intake, indicating that PrRP (12-31) also modulates energy expenditure.[1][2][4] Studies have shown that central administration of PrRP increases core body temperature and oxygen consumption, supporting its role in enhancing metabolic rate.[4] The anorexigenic (appetite-suppressing) effects of PrRP appear to be mediated, at least in part, by the corticotropin-releasing hormone (CRH) system.[4]
Cardiovascular Regulation
The PrRP system is implicated in the central control of the cardiovascular system. Central administration of PrRP in conscious rats elicits an increase in both heart rate and mean arterial blood pressure.[1][5][6] Interestingly, some evidence suggests these cardiovascular effects may not be exclusively mediated by GPR10. Studies in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which have a mutated GPR10 receptor, demonstrated that the pressor response to PrRP was preserved, pointing to the involvement of other receptors, such as the neuropeptide FF receptor type 2 (NPFF-R2).[1][5]
Hypothalamic-Pituitary-Adrenal (HPA) Axis and Stress Response
PrRP (12-31) is a significant modulator of the HPA axis, the body's primary stress response system. The peptide stimulates the release of adrenocorticotropic hormone (ACTH) and corticosterone.[7][8] This action is driven by its ability to increase the release of CRH from the hypothalamus.[1] Anatomical evidence supports this, showing that PrRP-containing nerve fibers form synapse-like contacts with CRH-producing neurons in the paraventricular nucleus (PVN) of the hypothalamus.[1][8]
Other Biological Functions
-
Prolactin Release: While its name reflects its initial discovery, the role of PrRP as a primary prolactin-releasing factor is now considered secondary to its metabolic functions.[2][9] It can potentiate prolactin release, particularly in synergy with thyrotropin-releasing hormone (TRH).[9]
-
Gastric Motility: PrRP (12-31) influences gastrointestinal function. Direct microinjection into the dorsal motor nucleus of the vagus (DMV) in the brainstem stimulates gastric contractions and increases intragastric pressure, indicating a role in vagal control of the stomach.[10]
-
Sleep Regulation: The peptide is also involved in the regulation of sleep-wake cycles.[1][2][11] Central administration has been shown to have an acute sleep-promoting effect in rats.[11]
Mechanism of Action
PrRP (12-31) exerts its effects by binding to and activating specific G protein-coupled receptors.
Primary Receptor: GPR10
The principal receptor for PrRP (12-31) is GPR10 (also known in rats as UHR-1).[12][13][14] It is a class A GPCR that binds PrRP (12-31) with high affinity.[12][15][16] PrRP (12-31) acts as a full agonist at this receptor, demonstrating potency equal to the full-length 31-amino acid peptide, PrRP (1-31).[12][14]
Secondary Receptor: NPFF-R2
PrRP also displays lower affinity for the neuropeptide FF receptor 2 (NPFF-R2), another member of the RF-amide peptide receptor family.[1][2][17] This cross-reactivity is believed to mediate some of the peptide's cardiovascular effects.[5]
Intracellular Signaling Pathways
Upon binding to GPR10, PrRP (12-31) initiates a complex cascade of intracellular signaling events through the activation of multiple heterotrimeric G proteins, primarily Gq/11 and Gi/Go.[1][13]
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][13][18] This is a primary signaling mechanism for PrRP.
-
Gi/Go Pathway: GPR10 also couples to pertussis toxin (PTX)-sensitive Gi/Go proteins.[1][2] This coupling is linked to the activation of the mitogen-activated protein kinase (MAPK) cascade.
-
Downstream Kinase Activation: The activation of these G proteins leads to the phosphorylation and activation of several downstream kinases, including:
-
MAPK Pathway: Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1][2][19]
-
PI3K/Akt Pathway: Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which are involved in cell survival and metabolism.[1][19]
-
CREB: The transcription factor cAMP response element-binding protein (CREB) is also phosphorylated following PrRP stimulation.[1][19]
-
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for rat PrRP (12-31) from various experimental paradigms.
Table 1: Receptor Binding Affinity and Density
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| 125I-PrRP (1-31) | Rat GPR10 (transfected) | Saturation Binding | Ki | ~1 nM | [12][14] |
| PrRP (12-31) | Rat GPR10 (transfected) | Competition Binding | Potency | Equipotent to PrRP (1-31) | [12][14] |
| 125I-PrRP | Rat Hypothalamus | Competition Analysis | IC50 | 5.2 ± 0.9 nM | [20] |
| 125I-PrRP | Rat Hypothalamus | Saturation Binding | Bmax | 674 ± 97 fmol/mg protein | [20] |
| 125I-PrRP | Rat Pituitary | Competition Analysis | IC50 | 1.4 ± 0.6 nM | [20] |
| 125I-PrRP | Rat Pituitary | Saturation Binding | Bmax | 541 ± 126 fmol/mg protein | [20] |
Table 2: Functional Activity and In Vivo Effects
| Activity | Preparation | Assay Type | Parameter | Value / Dose | Reference |
| Calcium Mobilization | HEK293 cells (GPR10) | FLIPR Assay | EC50 | 0.75 ± 0.06 nM | [18] |
| Food Intake | Fasted Rats | ICV Administration | - | 4 nmol reduces intake | [4] |
| Gastric Motility | Anesthetized Rats | DMV Microinjection | - | 0.2 pmol stimulates contractions | [10] |
| Sleep Regulation | Freely Moving Rats | ICV Administration | - | 4-10 nmol promotes NREMS | [11] |
| Cardiovascular | Conscious Rats | ICV Administration | - | Increases blood pressure | [1][5] |
| HPA Axis | Conscious Rats | ICV Administration | - | Increases plasma ACTH | [8] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of PrRP (12-31) for its receptor in rat brain tissue.
Objective: To determine the IC50 (and subsequently the Ki) of PrRP (12-31) by measuring its ability to compete with a radiolabeled ligand (125I-PrRP) for binding to GPR10 in rat hypothalamic membranes.
Methodology:
-
Membrane Preparation:
-
Male Sprague-Dawley rats are euthanized, and hypothalami are rapidly dissected on ice.
-
Tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
The supernatant is collected and centrifuged at 40,000 x g for 20 min at 4°C.
-
The resulting pellet (crude membrane fraction) is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA) and protein concentration is determined via a Bradford or BCA assay.
-
-
Binding Assay:
-
Assays are performed in duplicate or triplicate in polypropylene (B1209903) tubes.
-
Each tube contains:
-
50-100 µg of membrane protein.
-
A fixed concentration of 125I-PrRP (e.g., 1 nM, near the KD).[12]
-
Increasing concentrations of unlabeled PrRP (12-31) competitor (e.g., 10-12 M to 10-6 M).
-
Assay buffer to a final volume of 250 µL.
-
-
Total Binding: Tubes containing only membranes and 125I-PrRP.
-
Non-specific Binding (NSB): Tubes containing membranes, 125I-PrRP, and a high concentration of unlabeled PrRP (e.g., 1 µM).
-
-
Incubation and Termination:
-
Tubes are incubated at room temperature for 60-90 minutes to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer, using a cell harvester.
-
Filters are washed rapidly three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity trapped on the filters is quantified using a gamma counter.
-
Specific binding is calculated: Specific Binding = Total Binding - Non-specific Binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of the competitor peptide.
-
The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined using non-linear regression analysis (sigmoidal dose-response curve).
-
The Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PrRP receptor | Prolactin-releasing peptide receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Prolactin-Releasing Peptide Contributes to Stress-Related Mood Disorders and Inhibits Sleep/Mood Regulatory Melanin-Concentrating Hormone Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prolactin-releasing peptide (PrRP) increases prolactin responses to TRH in vitro and in vivo | springermedizin.de [springermedizin.de]
- 10. Prolactin-releasing peptide affects gastric motor function in rat by modulating synaptic transmission in the dorsal vagal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 14. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. gubra.dk [gubra.dk]
- 18. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat – evidence for a novel binding site subtype in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroanatomical Landscape of Prolactin-Releasing Peptide (12-31) in the Rat Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anatomical distribution of the bioactive core of Prolactin-Releasing Peptide, PrRP (12-31), within the rat brain. Understanding the precise localization of this neuropeptide and its primary receptor, GPR10, is fundamental for elucidating its physiological roles and for the development of novel therapeutics targeting this system. The data presented herein is a synthesis of key findings from foundational studies in the field.
Core Findings: Distribution of PrRP and its Receptor
Systematic N-terminal deletion studies have identified PrRP (12-31) as a fully potent agonist, equipotent to the full-length PrRP (1-31)[1][2][3]. Consequently, the anatomical distribution of PrRP immunoreactivity and mRNA is considered representative of the functional localization of PrRP (12-31).
PrRP-expressing neurons are found in a few discrete but functionally significant areas of the rat brain, primarily within the brainstem and hypothalamus. In contrast, its cognate receptor, GPR10, exhibits a broader distribution, suggesting that PrRP exerts widespread influence over various neuroendocrine and autonomic functions.
Quantitative Distribution of PrRP and GPR10 mRNA
The relative abundance of PrRP and its receptor mRNA in key brain regions has been determined through in situ hybridization studies. The following tables summarize these findings, providing a semi-quantitative overview of their expression levels.
Table 1: Relative Intensity of PrRP Ligand mRNA Hybridization Signal in Rat Brain Structures [2]
| Brain Region | Relative Intensity |
| Hypothalamus | |
| Dorsomedial Hypothalamic Nucleus (DMH) | Moderate |
| Brainstem | |
| Nucleus of the Solitary Tract (NTS) | High |
| Ventrolateral Reticular Nucleus | Moderate |
| Other Forebrain Structures | |
| Nucleus Accumbens | None |
| Medial Preoptic Nucleus | None |
| Bed Nuclei of the Stria Terminalis | None |
| Periventricular Hypothalamus | None |
| Central Amygdala | None |
Table 2: Relative Intensity of PrRP Receptor (GPR10) mRNA Hybridization Signal in Rat Brain Structures [2][4]
| Brain Region | Relative Intensity |
| Thalamus | |
| Reticular Thalamic Nucleus | High |
| Hypothalamus | |
| Periventricular Hypothalamus | High |
| Dorsomedial Hypothalamic Nucleus (DMH) | High |
| Ventromedial Hypothalamus (VMN) | Moderate |
| Medial Preoptic Nucleus | Medium |
| Medial Preoptic Area | Medium |
| Brainstem | |
| Nucleus of the Solitary Tract (NTS) | High |
| Area Postrema (AP) | High |
| Parabrachial Nucleus (PB) | Present |
| Other Forebrain Structures | |
| Nucleus Accumbens (NAc) | Low |
| Bed Nuclei of the Stria Terminalis | Low |
| Central Amygdala | Low |
| Hippocampus (Stratum Lacunosum-Moleculare) | Low |
Quantitative Receptor Binding Data
Radioligand binding assays have been employed to quantify the affinity and density of PrRP binding sites in various brain regions.
Table 3: Quantitative Analysis of 125I-PrRP Binding Sites in Rat Brain and Pituitary [5]
| Tissue | IC50 (nM) | Bmax (fmol/mg protein) |
| Hypothalamus | 5.2 ± 0.9 | 674 ± 97 |
| Pituitary | 1.4 ± 0.6 | 541 ± 126 |
Experimental Protocols
The following sections detail the methodologies commonly employed in the study of PrRP distribution in the rat brain.
In Situ Hybridization for PrRP and GPR10 mRNA
This technique is used to localize specific mRNA transcripts within tissue sections, providing cellular resolution of gene expression.
1. Tissue Preparation:
-
Adult male Sprague Dawley rats are anesthetized and decapitated.
-
Brains are rapidly removed, frozen on powdered dry ice, and stored at -80°C.
-
Coronal sections (10-20 µm) are cut on a cryostat, thaw-mounted onto coated slides, and stored at -80°C until use.
2. Probe Preparation:
-
Complementary RNA (cRNA) probes for rat PrRP and GPR10 are synthesized and labeled with a detectable marker (e.g., 35S-UTP or digoxigenin).
3. Hybridization:
-
Tissue sections are fixed, permeabilized, and acetylated.
-
The labeled cRNA probe is applied to the sections in a hybridization buffer.
-
Hybridization is carried out overnight at 55-60°C in a humidified chamber.
4. Post-Hybridization Washes and Detection:
-
Slides are washed under stringent conditions to remove non-specifically bound probe.
-
For radiolabeled probes, slides are dipped in photographic emulsion and exposed for several weeks before being developed and counterstained.
-
For non-radioactive probes, an antibody-based detection system is used, followed by a colorimetric reaction.
Autoradiography of 125I-PrRP Binding Sites
This method is used to visualize the distribution of PrRP receptors by binding a radiolabeled ligand to tissue sections.
1. Tissue Preparation:
-
Sprague Dawley rats are anesthetized, and brains are removed and frozen.
-
Coronal sections (10-20 µm) are cut on a cryostat and mounted on slides.
2. Binding Assay:
-
Slides are incubated with 125I-PrRP in a binding buffer.
-
Non-specific binding is determined by incubating adjacent sections in the presence of an excess of unlabeled PrRP.
-
After incubation, slides are washed in ice-cold buffer to remove unbound radioligand.
3. Detection:
-
Slides are apposed to X-ray film for a period of days to weeks.
-
The resulting autoradiograms reveal the anatomical distribution of the radioligand binding sites.
Immunohistochemistry for PrRP
This technique utilizes antibodies to detect the presence and location of the PrRP peptide itself within brain tissue.
1. Tissue Preparation:
-
Rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.
-
Frozen sections (30-40 µm) are cut on a cryostat or microtome.
2. Staining Procedure:
-
Free-floating sections are washed and then incubated in a blocking solution to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific to PrRP, typically overnight at 4°C.
-
After washing, sections are incubated with a secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase).
-
For fluorescent detection, sections are mounted and coverslipped with an anti-fading medium. For chromogenic detection, a substrate is added to produce a colored precipitate.
3. Visualization:
-
Stained sections are examined under a light or fluorescent microscope to map the distribution of PrRP-immunoreactive cells and fibers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of PrRP in the rat brain.
Caption: Simplified signaling cascade of PrRP via GPR10 and NPFFR2.
Caption: Experimental workflow for in situ hybridization.
Caption: Experimental workflow for immunohistochemistry.
Conclusion
The anatomical distribution of PrRP (12-31) and its receptor, GPR10, in the rat brain points to a significant role for this neuropeptide system in the integration of neuroendocrine, autonomic, and behavioral responses to stress and changes in energy homeostasis. The concentration of PrRP-producing neurons in the NTS and DMH, with widespread projections to hypothalamic and thalamic areas rich in GPR10, positions PrRP as a key modulator of these critical physiological processes. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for further investigation into the therapeutic potential of targeting the PrRP system.
References
- 1. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat – evidence for a novel binding site subtype in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Rat Prolactin-Releasing Peptide Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of rat Prolactin-Releasing Peptide (rPrRP) fragments. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working on the GPR10 receptor and its ligands. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical biological pathways and workflows.
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide that plays a significant role in the regulation of feeding, energy expenditure, and stress responses. In rats, PrRP is found in two primary active forms, a 31-amino acid peptide (rPrRP-31) and a 20-amino acid C-terminal fragment (rPrRP-20). Both isoforms are considered to be equipotent in their biological activity. The biological effects of PrRP are mediated through its interaction with the G protein-coupled receptor, GPR10. Understanding the relationship between the structure of PrRP fragments and their biological activity is crucial for the design of novel therapeutic agents targeting the GPR10 receptor.
Core Structure-Activity Relationship Insights
The C-terminal region of rPrRP is essential for its biological activity. Structure-activity relationship studies have revealed that the C-terminal Arg-Phe-NH2 motif is a critical determinant for receptor activation. N-terminal truncations of rPrRP-31 have demonstrated that shorter fragments can retain significant biological activity. Notably, the fragment rPrRP-(12-31) exhibits high affinity for the GPR10 receptor and is capable of stimulating intracellular calcium mobilization. Even smaller fragments, such as rPrRP-(25-31), can act as agonists, although with a considerably lower affinity.
Quantitative Analysis of rPrRP Fragment Activity
The following tables summarize the quantitative data on the binding affinity and functional activity of various rPrRP fragments at the rat GPR10 receptor.
Table 1: Binding Affinity of rPrRP Fragments for the Rat GPR10 Receptor
| Peptide Fragment | IC50 (nM) | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Line | Reference |
| rPrRP-31 | 1.4 ± 0.6 | - | 541 ± 126 | Rat Pituitary | [1] |
| rPrRP-31 | 5.2 ± 0.9 | - | 674 ± 97 | Rat Hypothalamus | [1] |
| rPrRP-20 | ~1 | - | - | HEK293-GPR10 | [2] |
| rPrRP-(12-31) | High Affinity | - | - | CHOK1-GPR10 | [3] |
| rPrRP-(25-31) | Lower Affinity | - | - | CHOK1-GPR10 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Functional Activity of rPrRP Fragments in Calcium Mobilization Assays
| Peptide Fragment | EC50 (nM) | Cell Line | Reference |
| rPrRP-31 | ~1 | HEK293-GPR10 | [2] |
| rPrRP-20 | ~1 | HEK293-GPR10 | [2] |
| rPrRP-(12-31) | Potent Agonist | CHOK1-GPR10 | [3] |
Note: "Potent Agonist" indicates that the source confirmed significant activity but did not provide a specific EC50 value.
Signaling Pathways of rPrRP
Activation of the GPR10 receptor by rPrRP and its active fragments initiates a cascade of intracellular signaling events. The primary signaling pathway involves the mobilization of intracellular calcium. Additionally, PrRP has been shown to stimulate the phosphorylation of several key signaling proteins, including extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and the cAMP response element-binding protein (CREB).[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of rPrRP fragments.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of rPrRP fragments to the GPR10 receptor.
Detailed Steps:
-
Membrane Preparation: Tissues (e.g., rat hypothalamus, pituitary) or cells expressing the GPR10 receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes.
-
Radiolabeling: PrRP is radiolabeled, typically with Iodine-125, to allow for sensitive detection.
-
Incubation: The prepared membranes are incubated with the radiolabeled PrRP in the presence or absence of unlabeled competitor peptides (either full-length PrRP for non-specific binding determination or various PrRP fragments for competition assays).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Competition binding data is analyzed to determine the IC50 values of the fragments, which can be converted to Ki values. Saturation binding experiments are used to determine the Kd and Bmax.
Calcium Mobilization Assay
This functional assay measures the ability of rPrRP fragments to activate the GPR10 receptor and induce an intracellular calcium response.
Detailed Steps:
-
Cell Culture: Cells stably or transiently expressing the rat GPR10 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The rPrRP fragments are added to the cells at a range of concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each concentration is used to generate a dose-response curve, from which the EC50 value (the concentration of the fragment that produces 50% of the maximal response) is calculated.
Conclusion
The structure-activity relationship of rat Prolactin-Releasing Peptide fragments is centered on the C-terminal region of the peptide. While both rPrRP-31 and rPrRP-20 are potent agonists, shorter C-terminal fragments retain the ability to activate the GPR10 receptor, albeit with varying affinities. This technical guide provides a foundational understanding of the key structural determinants of rPrRP activity, along with detailed protocols for the essential in vitro assays used to characterize these peptides. The provided data and methodologies can serve as a valuable resource for the rational design of novel and potent GPR10 receptor modulators for therapeutic applications.
References
An In-depth Technical Guide: The Role of Prolactin-Releasing Peptide (12-31) in the Modulation of Feeding Behavior in Rats
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolactin-Releasing Peptide (PrRP), initially identified for its role in stimulating prolactin secretion, is now recognized as a significant neuromodulator in the regulation of energy homeostasis and feeding behavior. The C-terminal fragment, PrRP (12-31), has been shown to be equipotent to the full-length peptide, PrRP (1-31), in its biological activity.[1] This technical guide provides a comprehensive overview of the effects of PrRP (12-31) on feeding behavior in rats, detailing the quantitative outcomes, experimental methodologies, and underlying signaling pathways. Central administration of PrRP potently reduces food intake and body weight, an effect mediated primarily through the G protein-coupled receptor GPR10 and its interaction with key anorexigenic pathways, including the corticotropin-releasing hormone (CRH) system.
Anorexigenic Effects of PrRP (12-31) on Feeding Behavior
Intracerebroventricular (ICV) administration of PrRP in rats consistently leads to a significant reduction in food intake in both free-feeding and fasted animals.[2] This anorexigenic effect is a primary function of the peptide within the central nervous system. Studies have demonstrated that the subsequent decrease in body weight is not solely attributable to reduced caloric intake, suggesting that PrRP also modulates energy expenditure.[2][3] The peptide's influence on feeding is characterized by a reduction in meal size, a key indicator of enhanced satiety.[4][5] Furthermore, repeated administration of PrRP has been shown to cause a marked and sustained decrease in both food intake and body weight.[2][6]
The following tables summarize the key quantitative findings from studies investigating the effects of centrally administered PrRP on food intake, body weight, and energy expenditure in rats.
Table 1: Effect of Intracerebroventricular (ICV) PrRP Administration on Food Intake in Rats
| Rat Model | Peptide/Dose | Feeding Condition | Time Post-Injection | Effect on Food Intake | Reference |
| Male Sprague-Dawley | PrRP (4 nmol) | 24-h fasted | 1-3 hours | Significant decrease | [3][7] |
| Male Sprague-Dawley | PrRP (1 nmol) | Not specified | Not specified | 10.8% decrease vs. saline | [8] |
| Wistar Rats | PrRP-31 (8 nmol, twice daily) | Free-feeding | Sustained | Marked decrease | [6] |
| Free-feeding rats | PrRP | Not specified | Not specified | Reduction in spontaneous feeding | [7] |
| Fasted rats | PrRP | Fasted | Not specified | Reduction in fasting-induced feeding | [7] |
Table 2: Effect of Intracerebroventricular (ICV) PrRP Administration on Body Weight and Energy Expenditure in Rats
| Rat Model | Peptide/Dose | Measurement | Observation | Reference |
| Male Sprague-Dawley | PrRP (4 nmol) | Oxygen Consumption (V̇O₂) | Significantly greater V̇O₂ over 3 hours | [3][7] |
| Rats | PrRP | Body Temperature | Increase in core body temperature | [3] |
| Rats | PrRP | Body Weight | Reduction not solely due to decreased food intake | [2][3] |
| Wistar Rats | PrRP-31 (8 nmol, twice daily) | Body Weight | Marked decrease | [6] |
Experimental Protocols
The primary method for investigating the central effects of PrRP (12-31) is through direct administration into the brain's ventricular system.
This protocol details the standard surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent microinjections of PrRP.
-
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Stereotaxic apparatus
-
Stainless-steel guide cannula (e.g., 26-gauge) and dummy cannula
-
Surgical drill, anchoring screws, and dental cement
-
Microinjection pump and internal injector cannula (e.g., 33-gauge)
-
PrRP (12-31) peptide, sterile saline or artificial cerebrospinal fluid (aCSF)
-
-
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Shave the scalp and secure the animal in the stereotaxic apparatus, ensuring the head is level.
-
Surgical Incision: Apply an antiseptic solution to the scalp and make a midline incision to expose the skull.
-
Bregma Identification and Drilling: Identify the bregma landmark. Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm relative to bregma), drill a small hole through the skull.[9] Drill additional holes for anchoring screws.
-
Cannula Implantation: Carefully lower the guide cannula through the burr hole to the target depth (e.g., V: -3.5 to -4.0 mm from the skull surface).[9]
-
Fixation: Secure the cannula to the skull using the anchor screws and dental cement.
-
Recovery: Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week before experimentation.
-
Microinjection: On the day of the experiment, gently restrain the conscious rat. Remove the dummy cannula and insert the internal injector cannula, which is connected to a microinjection pump. Infuse the PrRP solution (reconstituted in sterile saline or aCSF) at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[9] After infusion, leave the injector in place for an additional minute to prevent backflow before replacing the dummy cannula.
-
This technique is used to map neuronal activation in response to PrRP administration.
-
Procedure:
-
Perfusion: Following PrRP or vehicle administration (typically 90-120 minutes post-injection), deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde fixative.
-
Tissue Processing: Dissect the brain and post-fix it in the same fixative before transferring to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Cut coronal brain sections (e.g., 30-40 µm) using a cryostat or vibratome, particularly through regions of interest like the hypothalamus and brainstem.
-
Immunostaining: Process the free-floating sections using a primary antibody against the c-Fos protein, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualization: Develop the reaction product using a chromogen like diaminobenzidine (DAB) to produce a visible stain in the nuclei of activated neurons.
-
Analysis: Mount the sections and analyze them under a microscope to identify and quantify c-Fos-positive cells in specific brain nuclei.
-
Signaling Pathways and Mechanism of Action
PrRP (12-31) exerts its anorexigenic effects by interacting with a network of neuropeptides and receptors concentrated in key brain regions that regulate energy balance.
PrRP binds with high affinity to the G protein-coupled receptor GPR10, which is considered its primary receptor.[2] It also exhibits a lower affinity for the neuropeptide FF receptor 2 (NPFF-R2).[2][5] GPR10 mRNA is highly expressed in areas critical for food intake regulation, including the periventricular and dorsomedial hypothalamus (DMH), and the nucleus of the solitary tract (NTS).[2][10] Central administration of PrRP induces c-Fos expression in the paraventricular nucleus (PVN), NTS, and arcuate nucleus (ARC), confirming the activation of these feeding centers.[2]
-
Corticotropin-Releasing Hormone (CRH): The anorectic actions of PrRP are predominantly mediated by the CRH system. ICV injection of PrRP leads to a dramatic increase in c-Fos expression in CRH-positive neurons within the PVN.[3][4] The PrRP-induced reduction in feeding can be completely reversed by the co-administration of a CRH receptor antagonist, such as astressin, demonstrating that CRH is a critical downstream mediator of PrRP's effect.[3][7]
-
Leptin: PrRP's function is closely linked to the adiposity signal leptin. The anorexigenic action of PrRP is regulated by leptin, and their co-administration results in a synergistic reduction in food intake.[2] Furthermore, PrRP mRNA expression is diminished in states of negative energy balance and impaired leptin signaling, such as in fasted or obese Zucker rats, indicating that leptin regulates PrRP expression.[2]
-
Cholecystokinin (CCK): PrRP is involved in mediating the central satiating effects of the gut peptide CCK. PrRP-containing neurons in the brainstem are strongly activated by the peripheral administration of CCK, suggesting PrRP acts as a central relay for peripheral satiety signals.[2]
-
Neuropeptide Y (NPY): While PrRP generally opposes the action of potent orexigenic peptides like NPY, some studies have shown complex interactions. In chicks, PrRP enhanced the orexigenic effect of NPY, though this is not the primary observed effect in mammals.[2] In rats, the PrRP system acts as a functional antagonist to the NPY system within the hypothalamus to regulate appetite.
Mandatory Visualizations
Caption: PrRP anorexigenic signaling pathway in the rat brain.
Caption: Experimental workflow for ICV administration of PrRP in rats.
Conclusion
PrRP (12-31) is a potent anorexigenic neuropeptide that plays a crucial role in the central regulation of feeding behavior and energy homeostasis in rats. Its effects are robust, quantifiable, and mediated through the GPR10 receptor in key hypothalamic and brainstem nuclei. The functional dependence of PrRP's anorectic action on the CRH system, and its integration with peripheral satiety and adiposity signals like CCK and leptin, position it as a critical node in the neuroendocrine control of appetite. For drug development professionals, the PrRP system presents a promising target for novel therapeutic strategies aimed at treating obesity and related metabolic disorders. Further investigation into long-acting, peripherally administered PrRP analogs is warranted to explore their full therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of repeated administration of prolactin releasing peptide on feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
Neuroendocrine Dynamics of Prolactin-Releasing Peptide (12-31) in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-Releasing Peptide (PrRP) is a hypothalamic peptide recognized for its diverse roles in neuroendocrine regulation. While initially identified for its ability to stimulate prolactin secretion, subsequent research has revealed its significant involvement in the stress response, reproductive function, and metabolic homeostasis. The C-terminal fragment, Prolactin-Releasing Peptide (12-31) [PrRP(12-31)], has been shown to be equipotent to the full-length PrRP(31) in binding to and activating its cognate G-protein coupled receptor, GPR10. This guide provides a comprehensive technical overview of the neuroendocrine effects of PrRP(12-31) in rats, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways.
Data Presentation: Quantitative Effects of PrRP(12-31) Administration
The following tables summarize the quantitative data on the effects of intracerebroventricular (ICV) administration of PrRP on plasma hormone levels in rats. It is important to note that much of the existing literature uses the full-length PrRP(1-31), which is considered to have equivalent biological activity to PrRP(12-31).
Table 1: Effects of Intracerebroventricular PrRP on Hypothalamic-Pituitary-Adrenal (HPA) Axis Hormones in Male Rats
| Hormone | PrRP Dose | Time Point | Plasma Concentration (vs. Control) | Fold Change (Approx.) | Reference |
| ACTH | 1 nmol | 30 min | Data not specified | Significant increase | [1] |
| 3 nmol | 30 min | Data not specified | Significant increase | [1] | |
| Corticosterone | 3 nmol | 60 min | ~400 ng/mL (vs. ~100 ng/mL) | ~4.0 | [1] |
Table 2: Effects of Intravenous or Intracerebroventricular PrRP on Plasma Prolactin Levels in Rats
| Sex/Condition | Administration Route | PrRP Dose | Time Point | Plasma Prolactin Level (vs. Control) | Fold Change (Approx.) | Reference |
| Female (Proestrus) | Intravenous | 50 nmol/kg | 25 min | Significantly elevated | Not specified | [2] |
| Male | Intravenous | 500 nmol/kg | 25 min | Significantly elevated | Not specified | [2] |
| Male | ICV | 5 nmol | 60 min | No significant alteration | ~1.0 | [3] |
Table 3: Effects of Intracerebroventricular PrRP on Gonadotropins in Male Rats
| Hormone | PrRP Dose | Time Point | Plasma Concentration (vs. Saline) | Fold Change (Approx.) | Reference |
| Luteinizing Hormone (LH) | 5 nmol | 60 min | 2.2 ± 0.2 ng/mL (vs. 0.5 ± 0.1 ng/mL) | 4.4 | [3][4] |
| Follicle-Stimulating Hormone (FSH) | 5 nmol | 20 min | 10.8 ± 2.0 ng/mL (vs. 5.1 ± 0.5 ng/mL) | 2.1 | [3][4] |
Signaling Pathways of PrRP(12-31)
PrRP(12-31) exerts its effects primarily through the G-protein coupled receptor GPR10. Upon binding, GPR10 can couple to different G-proteins, predominantly Gq/11 and Gi/o, to initiate downstream signaling cascades.
Experimental Protocols
Experimental Workflow: In Vivo Study of Neuroendocrine Effects
Detailed Methodologies
1. Intracerebroventricular (ICV) Cannulation and Injection
-
Animals: Adult male Sprague-Dawley rats (250-300g) are typically used. They should be individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame. A midline sagittal incision is made on the scalp to expose the skull. Bregma is identified and used as a reference point.
-
Cannula Implantation: A guide cannula is implanted into a lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm. The cannula is secured to the skull with dental cement and jeweler's screws.
-
Recovery: Allow the animals to recover for at least one week post-surgery.
-
Injection: For ICV injection, a stainless-steel injector is inserted into the guide cannula. PrRP(12-31) is dissolved in sterile saline and injected in a small volume (e.g., 5 µL) over a period of 1-2 minutes.
2. c-Fos Immunohistochemistry for Neuronal Activation Mapping
-
Tissue Preparation: Ninety minutes to two hours after ICV injection, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brains in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Coronal brain sections (e.g., 30-40 µm thick) are cut on a cryostat or vibratome, particularly through the hypothalamus (including the paraventricular nucleus - PVN) and brainstem.
-
Immunostaining:
-
Rinse free-floating sections in PBS.
-
Block non-specific binding with a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours.
-
Incubate sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:1000 to 1:5000 dilution) overnight at 4°C.
-
Wash sections in PBS and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the c-Fos positive nuclei by reacting with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Analysis: Mount the sections on slides, dehydrate, and coverslip. Analyze the distribution and density of c-Fos immunoreactive cells in specific brain regions using light microscopy.
3. Hypothalamic Explant Culture for In Vitro Hormone Release
-
Tissue Dissection: Euthanize adult male rats by decapitation. Rapidly remove the brain and place it in ice-cold dissection medium. Dissect the medial basal hypothalamus, containing the median eminence.
-
Culture Preparation: Place individual hypothalamic explants in a superfusion chamber or culture well containing oxygenated artificial cerebrospinal fluid (aCSF) or culture medium.
-
Stimulation and Collection: After a stabilization period, perfuse the explants with medium containing various concentrations of PrRP(12-31) (e.g., 100 nmol/L). Collect the perfusate at regular intervals (e.g., every 10 minutes).
-
Hormone Assay: Measure the concentration of released hormones, such as Luteinizing Hormone-Releasing Hormone (LHRH), in the collected fractions using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Conclusion
PrRP(12-31) is a potent neuropeptide with significant effects on the neuroendocrine system in rats. Its actions, particularly on the HPA axis and the reproductive axis, are mediated through the GPR10 receptor and its associated signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of PrRP(12-31)'s physiological roles and its potential as a therapeutic target. The use of quantitative in vivo and in vitro models, combined with neuroanatomical techniques, is crucial for elucidating the complex mechanisms by which this peptide modulates neuroendocrine function.
References
- 1. researchgate.net [researchgate.net]
- 2. Stimulation of prolactin release by prolactin-releasing peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolactin releasing peptide (PrRP) stimulates luteinizing hormone (LH) and follicle stimulating hormone (FSH) via a hypothalamic mechanism in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Calcium Mobilization Assay for GPR10 Activation Using PrRP (12-31) in CHO-K1 Cells
Introduction
Prolactin-releasing peptide (PrRP) is a neuropeptide that acts as an endogenous ligand for the G-protein coupled receptor 10 (GPR10).[1][2][3] The GPR10 receptor is expressed in various regions of the brain and has been implicated in the regulation of energy homeostasis, stress responses, and other neuroendocrine functions.[1][2] The 20-amino acid peptide, PrRP (12-31), is a C-terminal fragment of the full-length PrRP-31 and has been shown to be equipotent in binding to and activating GPR10.[4][5][6][7]
The primary signaling cascade initiated by PrRP binding to GPR10 involves the Gq alpha subunit of its associated heterotrimeric G-protein.[4] Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[4] This transient increase in cytosolic Ca2+ can be detected using calcium-sensitive fluorescent dyes, providing a robust method for quantifying receptor activation.
This application note provides a detailed protocol for measuring the activation of GPR10 by PrRP (12-31) in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR10 receptor. The assay is based on the detection of intracellular calcium mobilization using a fluorescent plate reader.
Signaling Pathway Diagram
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 3. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide that plays a role in regulating the secretion of prolactin from the anterior pituitary gland.[1] It exists in two primary bioactive forms, PrRP-31 and a C-terminal fragment, PrRP-20, also known as Prolactin-Releasing Peptide (12-31).[2] Both isoforms act as high-affinity endogenous ligands for the G protein-coupled receptor, GPR10.[3][4] The activation of GPR10 by PrRP initiates a cascade of intracellular signaling events, ultimately leading to the release of prolactin.[5][6]
Primary rat pituitary cell culture provides a physiologically relevant in vitro model system to study the direct effects of compounds like PrRP (12-31) on pituitary cells, particularly lactotrophs.[7] This model is crucial for elucidating the mechanisms of action, characterizing signaling pathways, and screening for novel agonists or antagonists of the PrRP receptor, which may have therapeutic potential, for instance, as anti-obesity agents.[2] This document provides detailed protocols for the isolation and culture of primary rat pituitary cells, subsequent treatment with PrRP (12-31), and the quantification of prolactin release.
Experimental Workflow Overview
The overall experimental process involves isolating anterior pituitary glands from rats, dissociating the tissue to create a single-cell suspension, culturing the cells, treating them with PrRP (12-31), and finally, quantifying the secreted prolactin using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Overall workflow for PrRP (12-31) studies using primary rat pituitary cells.
Protocol 1: Isolation and Culture of Primary Rat Pituitary Cells
This protocol describes a method for establishing primary cultures from rat anterior pituitary glands based on enzymatic and mechanical dissociation.[8][9][10]
Materials and Reagents:
-
Sprague-Dawley rats (postnatal day 8 or as required)[11][12]
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Enzyme solution: Collagenase, Hyaluronidase (B3051955), or Trypsin in HBSS[8][9][13]
-
DNAse I
-
Fetal Bovine Serum (FBS)
-
Culture Medium: Epithelial Cell Medium (EpiCM) or similar, supplemented with necessary growth factors[11][12]
-
Poly-L-lysine coated culture plates
-
Sterile dissection tools, petri dishes, conical tubes, and pipettes
-
Cell strainer (e.g., 70 µm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Euthanize rats according to approved institutional animal care protocols. Dissect the anterior pituitary glands under sterile conditions and place them into a petri dish containing ice-cold HBSS.
-
Washing: Wash the glands multiple times with fresh, ice-cold HBSS to remove any blood or debris.
-
Mincing: Mince the tissue into small fragments (~1 mm³) using sterile scalpels.
-
Enzymatic Digestion: Transfer the minced tissue to a conical tube containing a pre-warmed enzymatic digestion solution (e.g., collagenase and hyaluronidase or trypsin) and a small amount of DNAse I.[8][9][13] Incubate in a shaking water bath at 37°C for a duration optimized for the chosen enzyme (e.g., 15 minutes for trypsin).[8]
-
Stopping Digestion: Terminate the enzymatic reaction by adding an equal volume of culture medium containing FBS.
-
Mechanical Dissociation: Gently triturate the tissue fragments using a series of Pasteur pipettes with decreasing bore sizes to obtain a single-cell suspension.[9][10]
-
Filtration: Pass the cell suspension through a sterile cell strainer to remove any remaining tissue clumps.
-
Cell Plating: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium. Perform a cell count and assess viability (e.g., using Trypan Blue). Seed the cells onto poly-L-lysine-coated plates at a recommended density of 6,000-8,000 cells/cm².[11]
-
Incubation: Place the culture plates in a humidified incubator at 37°C with 5% CO2. Allow the cells to adhere and recover for 20-24 hours before changing the medium.[9][10] The cells are typically ready for experiments after 2-3 days in culture.[11]
Protocol 2: PrRP (12-31) Treatment and Prolactin Secretion Assay
Materials and Reagents:
-
Primary rat pituitary cells (from Protocol 1)
-
Rat Prolactin-Releasing Peptide (12-31)[14]
-
Serum-free culture medium or appropriate buffer (e.g., HBSS)
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-incubation Wash: After 2-3 days of culture, gently wash the cell monolayers twice with serum-free medium to remove any residual serum components and previously secreted hormones.
-
Starvation (Optional): Add fresh serum-free medium and incubate for 1-2 hours to establish a basal level of hormone secretion.
-
Treatment Preparation: Prepare a series of dilutions of PrRP (12-31) in serum-free medium. A typical concentration range for dose-response studies might be 10⁻¹⁰ M to 10⁻⁷ M.[10][15] Include a vehicle-only control group.
-
Cell Treatment: Remove the starvation medium and add the PrRP (12-31) dilutions to the respective wells.
-
Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C.[10]
-
Supernatant Collection: Following incubation, carefully collect the culture supernatant from each well into sterile microcentrifuge tubes. Be careful not to disturb the cell monolayer.
-
Storage: Store the collected supernatant at -20°C or -80°C until prolactin quantification.
Protocol 3: Quantification of Prolactin Release by ELISA
This is a generalized protocol for a sandwich ELISA, which is a common method for quantifying prolactin in culture supernatants.[16][17][18] Commercial kits are widely available and their specific instructions should be followed.
Principle: The assay uses a microtiter plate coated with a monoclonal antibody specific for prolactin. Prolactin in the standards and samples binds to this antibody. A second, enzyme-conjugated antibody (e.g., linked to horseradish peroxidase - HRP) is added, which binds to a different epitope on the prolactin molecule, forming a "sandwich". After washing away unbound components, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is proportional to the amount of prolactin present and is measured using a microplate reader.[18]
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.[16]
-
Sample Addition: Pipette standards, controls, and collected culture supernatants into the appropriate wells of the antibody-coated microtiter plate.[18]
-
Enzyme Conjugate Addition: Add the enzyme-conjugated anti-prolactin antibody to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for antibody binding.[16][18]
-
Washing: Aspirate the liquid from the wells and wash them multiple times with the provided wash buffer to remove unbound reagents.[16][18]
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 10-15 minutes).[18][19]
-
Stopping Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[16]
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.[17][19]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of prolactin in the unknown samples.
Data Presentation
The following table summarizes representative quantitative data on the effect of prolactin-releasing peptides on prolactin secretion, as described in the literature.
| Peptide | Concentration | Cell Type | Prolactin Release (% of Control or Fold Increase) | Reference |
| PrRP-31 | 10 nM | Human Fetal Pituitary Cultures | ~135% (up to 35% increase) | [15] |
| PrRP-31 | Dose-dependent | Rat Pituitary Primary Culture | Increased prolactin levels | [7] |
| PrRP Analogs | Dose-dependent | RC-4B/C Rat Pituitary Cell Line | Induced prolactin release | [2] |
| PrRP-31 + TRH | 100 nM | Rat Pituitary Primary Culture | 10-30 fold increase over TRH alone | [7] |
PrRP (12-31) Signaling Pathway
PrRP (12-31) binds to the GPR10 receptor, a G protein-coupled receptor. This interaction is known to activate several downstream intracellular signaling cascades. Key pathways include the mobilization of intracellular calcium (Ca²⁺) and the activation of the mitogen-activated protein kinase (MAPK/ERK) and c-Jun N-terminal protein kinase (JNK) pathways.[5][20] Activation of these pathways, including the phosphorylation of cAMP response element-binding protein (CREB), converges to stimulate the synthesis and secretion of prolactin.[2][5]
Caption: Signaling pathways activated by PrRP (12-31) via the GPR10 receptor.
References
- 1. Prolactin-releasing peptide - Wikipedia [en.wikipedia.org]
- 2. Characterization of prolactin-releasing peptide: binding, signaling and hormone secretion in rodent pituitary cell lines endogenously expressing its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 4. Prolactin-releasing peptide [perskuleuven.be]
- 5. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Prolactin-releasing Peptide (PrRP) increases prolactin responses to TRH in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. Rat Pituitary Cells [3hbiomedical.com]
- 13. Isolation and Characterization of Rat Pituitary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cris.tau.ac.il [cris.tau.ac.il]
- 16. weldonbiotech.com [weldonbiotech.com]
- 17. arborassays.com [arborassays.com]
- 18. ibl-international.com [ibl-international.com]
- 19. eaglebio.com [eaglebio.com]
- 20. genscript.com [genscript.com]
Application Notes and Protocols for Radioligand Binding Assay of Prolactin-Releasing Peptide (12-31) in Rat Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide that plays a significant role in various physiological processes, including the regulation of prolactin release, energy homeostasis, and stress responses.[1][2] It exerts its effects by binding to a G protein-coupled receptor known as GPR10.[3][4] The C-terminal fragment, PrRP(12-31), has been shown to be equipotent to the full-length PrRP(1-31) in binding to and activating the GPR10 receptor, making it a valuable tool for studying the pharmacology of this system.[5][6][7]
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the binding of PrRP(12-31) to its receptors in various rat tissues. The protocol is designed to be a comprehensive guide for researchers, offering step-by-step instructions for tissue preparation, the binding assay itself, and subsequent data analysis.
Data Presentation: Binding Characteristics of PrRP in Rat Tissues
The following tables summarize the quantitative data for the binding of radiolabeled PrRP to membranes from various rat tissues. These values are essential for understanding the distribution and affinity of PrRP receptors.
Table 1: Binding Affinity (IC₅₀/Kd) and Receptor Density (Bmax) of ¹²⁵I-PrRP in Rat Tissues
| Tissue | IC₅₀ (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Hypothalamus | 5.2 ± 0.9 | - | 674 ± 97 | [8] |
| Pituitary | 1.4 ± 0.6 | - | 541 ± 126 | [8] |
| Heart | 6.6 ± 0.7 | - | 628 ± 74 | [8] |
| Soleus Muscle | 9.8 ± 0.9 | - | 677 ± 121 | [8] |
| CHOK1 cells stably expressing human PrRP receptor | - | 1 | ~12,000 | [6][9] |
| RC-4B/C cells (rodent pituitary cell line) | - | in the 10⁻⁹ M range | tens of thousands binding sites per cell | [10] |
Note: IC₅₀ values were determined by competition binding assays using ¹²⁵I-hPrRP.[8] Kd and Bmax values are typically determined from saturation binding experiments.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the radioligand binding assay for PrRP(12-31).
Rat Tissue Membrane Preparation
This protocol describes the homogenization and preparation of crude membrane fractions from various rat tissues for use in the binding assay.
Materials:
-
Rat tissues (e.g., hypothalamus, pituitary, heart, soleus muscle)
-
Ice-cold Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Ice-cold Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
10% Sucrose solution (cryoprotectant)
-
Homogenizer (e.g., Dounce or Polytron)
-
High-speed refrigerated centrifuge
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Excise rat tissues of interest and immediately place them in ice-cold Lysis Buffer.
-
Mince the tissues thoroughly with scissors.
-
Homogenize the minced tissue in 20 volumes of cold Lysis Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large tissue debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in Assay Buffer containing 10% sucrose.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Radioligand Binding Assay Protocol
This protocol outlines the procedure for a competitive radioligand binding assay using ¹²⁵I-labeled PrRP and unlabeled PrRP(12-31) as the competitor.
Materials:
-
Prepared rat tissue membranes
-
¹²⁵I-labeled PrRP (human or rat)
-
Unlabeled PrRP(12-31) (human or rat)
-
Binding Buffer: 50 mM HEPES, pH 7.4, containing 2 mM MgCl₂, 1 mM EDTA, 1 µg/ml pepstatin A, and 0.1% BSA.[11]
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (e.g., 96-well harvester)
-
Scintillation cocktail
-
Gamma counter or scintillation counter
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final Assay Binding Buffer.
-
Set up the assay in 96-well plates with a final volume of 250 µL per well.
-
To each well, add the following components in order:
-
150 µL of membrane suspension (typically 50-120 µg of protein for tissue membranes).
-
50 µL of unlabeled PrRP(12-31) at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled PrRP (e.g., 1 µM).
-
50 µL of ¹²⁵I-PrRP solution (at a concentration near its Kd, e.g., 30 pM or 750 Bq).[11]
-
-
Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a predetermined time to reach equilibrium (e.g., 30-60 minutes) with gentle agitation.[11]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma or scintillation counter.
Data Analysis
The raw data (counts per minute, CPM) obtained from the gamma counter needs to be analyzed to determine key binding parameters.
Calculations:
-
Total Binding: Radioactivity measured in the absence of a competing unlabeled ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of unlabeled ligand.
-
Specific Binding: Calculated by subtracting non-specific binding from total binding (Total Binding - NSB).
Analysis of Competition Binding Data:
-
Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the concentration of the unlabeled competitor (PrRP(12-31)).
-
Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).
-
If the Kd of the radioligand is known, the inhibition constant (Ki) of the competitor can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay.
Mandatory Visualizations
Signaling Pathway of the Prolactin-Releasing Peptide Receptor (GPR10)
Caption: GPR10 Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
References
- 1. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 5. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. CAS#:235433-36-0 | Prolactin-Releasing Peptide (12-31) (human) | Chemsrc [chemsrc.com]
- 8. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat--evidence for a novel binding site subtype in cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of prolactin-releasing peptide: binding, signaling and hormone secretion in rodent pituitary cell lines endogenously expressing its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and distribution of prolactin releasing peptide (PrRP) binding sites in the rat – evidence for a novel binding site subtype in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Prolactin Secretion in Response to PrRP (12-31) In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide that plays a role in the regulation of prolactin (PRL) secretion from the anterior pituitary gland. The biological activity of the full-length 31-amino acid peptide (PrRP-31) is retained in its C-terminal fragments. Notably, the PrRP (12-31) fragment has been identified as being equipotent to PrRP-31 in its ability to bind to the PrRP receptor (GPR10) and elicit downstream signaling cascades, making it a valuable tool for studying the physiological functions of PrRP.[1][2][3] These application notes provide detailed protocols for the in vitro measurement of prolactin secretion from primary pituitary cells and pituitary cell lines in response to PrRP (12-31).
Signaling Pathway of PrRP (12-31) in Lactotrophs
PrRP (12-31) exerts its effects by binding to the G protein-coupled receptor, GPR10, on the surface of lactotrophs in the anterior pituitary.[2] This interaction initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the synthesis and secretion of prolactin. Additionally, PrRP has been shown to activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which may be involved in the long-term regulation of prolactin gene expression and lactotroph proliferation.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stimulation and inhibition of prolactin release by prolactin-releasing Peptide in rat anterior pituitary cell aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Rats Using PrRP (12-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide recognized for its role in a multitude of physiological processes, including stress responses and energy homeostasis. The C-terminal fragment, PrRP (12-31), acts as a full agonist at the G protein-coupled receptor GPR10. Central administration of PrRP (12-31) in rats has been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). This makes PrRP (12-31) a valuable tool for investigating the central mechanisms of stress and HPA axis regulation. These application notes provide detailed protocols for utilizing PrRP (12-31) to study the HPA axis in rats, including methods for peptide administration, hormone quantification, and assessment of neuronal activation.
Signaling Pathways of PrRP (12-31)
Upon binding to its receptor, GPR10, PrRP (12-31) initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gi/Go proteins, leading to the activation of downstream pathways that modulate neuronal activity and hormone release.[1]
Caption: PrRP (12-31) signaling pathways via the GPR10 receptor.
Experimental Protocols
A typical experimental workflow for investigating the effects of PrRP (12-31) on the HPA axis in rats involves intracerebroventricular (ICV) administration of the peptide, followed by sample collection and analysis at specific time points.
Caption: Experimental workflow for HPA axis investigation.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection
This protocol details the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Internal injection cannula
-
Polyethylene (PE) tubing
-
Hamilton syringe
-
Infusion pump
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and secure it in the stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Drill a hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma; DV: -3.5 mm from the skull surface). Lower the guide cannula to the target depth.
-
Securing the Cannula: Secure the cannula to the skull using dental cement and screws.
-
Closure and Recovery: Insert a dummy cannula and suture the incision. Allow the animal to recover for 5-7 days.
-
ICV Injection: Gently restrain the conscious rat, remove the dummy cannula, and insert the internal injection cannula. Infuse PrRP (12-31) solution (e.g., 1-10 nmol in 1-5 µL of artificial cerebrospinal fluid) slowly over 1-2 minutes.
Protocol 2: Plasma ACTH and Corticosterone Measurement
A. Blood Collection and Plasma Separation:
-
Collect trunk blood following decapitation or via tail vein sampling at designated time points after PrRP (12-31) administration.
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA for ACTH).
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
B. ACTH ELISA Protocol (Example): This is a generalized protocol; refer to the specific kit manual for detailed instructions.
-
Prepare all reagents, samples, and standards.
-
Add 50 µL of standard or sample to each well of the microplate.
-
Immediately add 50 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.[1]
-
Aspirate and wash the wells 3 times.
-
Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.[1]
-
Aspirate and wash the wells 5 times.
-
Add 90 µL of Substrate Solution. Incubate for 10-20 minutes at 37°C.[1]
-
Add 50 µL of Stop Solution. Read the absorbance at 450 nm.[1]
C. Corticosterone Radioimmunoassay (RIA) Protocol (Example): This is a generalized protocol; refer to the specific kit manual for detailed instructions.
-
Equilibrate all reagents to room temperature.
-
Pipette 25 µL of standards, samples, or controls into appropriately labeled tubes.
-
Add 125I-labeled corticosterone tracer to all tubes.
-
Add corticosterone antibody to all tubes except for the non-specific binding (NSB) and total count (TC) tubes.
-
Incubate as per the kit's instructions (e.g., 2 hours at room temperature).
-
Add precipitating reagent to separate bound and free tracer.
-
Centrifuge and decant the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation
This protocol is for the detection of c-Fos protein, a marker of neuronal activation, in brain tissue.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Cryostat or vibrating microtome
-
Primary antibody (e.g., rabbit anti-c-Fos)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope slides
Procedure:
-
Tissue Preparation: 90-120 minutes after PrRP (12-31) administration, deeply anesthetize the rat and perfuse transcardially with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight, then transfer to a cryoprotectant solution.
-
Sectioning: Cut 30-40 µm coronal sections through the brain regions of interest (e.g., paraventricular nucleus of the hypothalamus - PVN) using a cryostat or microtome.
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour.
-
Incubate with the primary anti-c-Fos antibody (e.g., 1:1000 dilution) for 24-48 hours at 4°C.
-
Wash and incubate with the biotinylated secondary antibody for 1-2 hours.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the signal with DAB substrate.
-
-
Mounting and Analysis: Mount the sections on slides, dehydrate, and coverslip. Quantify c-Fos-positive cells in the brain regions of interest using a microscope and image analysis software.
Data Presentation
The following tables summarize representative quantitative data on the effects of PrRP (12-31) on HPA axis hormones in rats.
Table 1: Effect of Intracerebroventricular (ICV) PrRP (12-31) on Plasma ACTH and Corticosterone Levels in Rats
| Treatment Group | Dose (nmol) | Time Post-Injection (min) | Plasma ACTH (pg/mL) | Plasma Corticosterone (ng/mL) | Reference |
| Vehicle (aCSF) | - | 30 | 50 ± 10 | 100 ± 20 | Hypothetical Data |
| PrRP (12-31) | 1 | 30 | 150 ± 25 | 250 ± 40 | Hypothetical Data |
| PrRP (12-31) | 3 | 30 | 300 ± 50 | 450 ± 60 | Hypothetical Data |
| PrRP (12-31) | 10 | 30 | 500 ± 70 | 700 ± 85 | Hypothetical Data |
Values are presented as mean ± SEM. Hypothetical data is provided for illustrative purposes and should be replaced with experimental findings.
Table 2: Time-Course of HPA Axis Response to ICV PrRP (12-31) (3 nmol) in Rats
| Time Post-Injection (min) | Plasma ACTH (pg/mL) | Plasma Corticosterone (ng/mL) | Reference |
| 0 (Baseline) | 45 ± 8 | 90 ± 15 | Hypothetical Data |
| 15 | 250 ± 40 | 300 ± 50 | Hypothetical Data |
| 30 | 310 ± 55 | 460 ± 65 | Hypothetical Data |
| 60 | 200 ± 35 | 550 ± 70 | Hypothetical Data |
| 120 | 100 ± 20 | 350 ± 50 | Hypothetical Data |
Values are presented as mean ± SEM. Hypothetical data is provided for illustrative purposes and should be replaced with experimental findings.
Table 3: Effect of PrRP (12-31) on c-Fos Expression in the Paraventricular Nucleus (PVN) of Rats
| Treatment Group | Dose (nmol) | c-Fos Positive Cells/Section in PVN | Reference |
| Vehicle (aCSF) | - | 15 ± 5 | Hypothetical Data |
| PrRP (12-31) | 3 | 150 ± 20 | Hypothetical Data |
Values are presented as mean ± SEM. Hypothetical data is provided for illustrative purposes and should be replaced with experimental findings.
Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for researchers utilizing PrRP (12-31) to investigate the HPA axis in rats. Central administration of PrRP (12-31) serves as a potent stimulus for HPA axis activation, offering a valuable model to explore the neuroendocrine mechanisms of stress and to screen potential therapeutic agents targeting these pathways. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data.
References
Application Notes: Whole-Cell Patch-Clamp Recording of Neurons with Prolactin-Releasing Peptide (12-31) Application
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Prolactin-Releasing Peptide (PrRP) is a neuropeptide involved in regulating physiological processes such as stress responses, energy homeostasis, and cardiovascular function.[1][2][3][4] The C-terminal fragment, PrRP (12-31), is a biologically active form as potent as the full-length 31-amino acid peptide.[5][6] PrRP and its fragments exert their effects primarily through the G-protein coupled receptor GPR10.[3][6] Understanding the electrophysiological impact of PrRP (12-31) on neuronal activity is critical for clarifying its role in the central nervous system and for developing novel therapeutics. Whole-cell patch-clamp electrophysiology is the gold-standard technique for investigating these effects at the single-neuron level, allowing for high-fidelity analysis of electrical properties and functional connectivity.[7][8][9] These notes provide a summary of the known electrophysiological effects of PrRP (12-31), its signaling pathways, and detailed protocols for conducting patch-clamp experiments.
Receptor Binding and Functional Activity
PrRP (12-31) acts as a high-affinity agonist at the GPR10 receptor. The binding affinity is comparable to the full-length PrRP (1-31), demonstrating its significant biological relevance.[5]
| Ligand | Receptor | Affinity (Ki) | Reference |
| PrRP (1-31) | GPR10 | ~1 nM | [5] |
| PrRP (12-31) | GPR10 | ~1 nM | [5] |
Signaling Pathways of PrRP (12-31)
Upon binding to GPR10, PrRP (12-31) initiates a cascade of intracellular events. GPR10 couples to multiple G-protein subtypes, primarily Gq and Gi/Go, leading to the activation of several key signaling pathways that modulate neuronal function.[6]
-
Gq Pathway: Activation of the Gq protein stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Gi/Go Pathway: Activation of Gi/Go proteins can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequently decreasing Protein Kinase A (PKA) activity.
-
MAPK/ERK Pathway: PrRP has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal protein kinase (JNK).[2][10]
Summary of Electrophysiological Effects
PrRP (12-31) application modulates neuronal activity in various brain regions. Its effects can be either excitatory or inhibitory, depending on the neuron type and the specific receptors and ion channels expressed.
| Neuron Type | Brain Region | PrRP Concentration | Observed Electrophysiological Effect | Reference |
| Melanin-concentrating hormone (MCH) neurons | Dorsolateral Hypothalamus (DLH) | 3.5 µM | Hyperpolarization of the membrane potential. | [11] |
| Parvocellular neurosecretory cells | Paraventricular Nucleus (PVN) | Not Specified | Decrease in GABAergic inhibitory postsynaptic currents (IPSCs). | [12] |
| Gastric-projecting vagal motor neurons | Dorsal Vagal Complex (DVC) | Not Specified | No direct effect on resting membrane properties; modulates excitatory synaptic inputs. | [13] |
| Reticular thalamic neurons | Reticular Thalamic Nucleus | Not Specified | Suppression of evoked oscillatory burst activity. | [14] |
Protocols: Whole-Cell Patch-Clamp Recording
Experimental Workflow
The general workflow for investigating the effects of PrRP (12-31) on neuronal activity involves preparing acute brain slices, performing whole-cell patch-clamp recordings to establish a baseline, applying the peptide, and then recording the subsequent changes in electrophysiological properties.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prolactin-Releasing Peptide Contributes to Stress-Related Mood Disorders and Inhibits Sleep/Mood Regulatory Melanin-Concentrating Hormone Neurons in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Prolactin-releasing peptide (PrRP) promotes awakening and suppresses absence seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"solubility and stability of Prolactin-Releasing Peptide (12-31) for in vivo studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prolactin-Releasing Peptide (12-31) [also known as PrRP-20] for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Prolactin-Releasing Peptide (12-31) and what are its primary functions?
A1: Prolactin-Releasing Peptide (12-31), or PrRP-20, is a biologically active fragment of the larger PrRP-31 peptide.[1] It is an endogenous ligand for the G protein-coupled receptor 10 (GPR10).[2][3] While initially identified for its role in stimulating prolactin release, it is now recognized for its involvement in regulating food intake, energy homeostasis, stress responses, and cardiovascular function.[2]
Q2: What is the difference between PrRP-31 and PrRP (12-31)?
A2: PrRP (12-31) is the C-terminal 20 amino acid fragment of PrRP-31.[1] N-terminal deletion studies have shown that PrRP (12-31) is equipotent to the full-length PrRP-31 in binding to and activating the GPR10 receptor, indicating that the N-terminal 11 amino acids are not essential for its primary biological activity.[2][3]
Q3: What are the storage and reconstitution recommendations for lyophilized PrRP (12-31)?
A3: Lyophilized PrRP (12-31) should be stored at -20°C for long-term stability.[4][5] For short-term storage, refrigeration at 2-8°C for up to six months is acceptable.[4] To reconstitute, use a sterile buffer, sterile water, or saline.[2][5][6] For in vivo studies, sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles.[2] After reconstitution, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C, where it can be stable for up to six months.[6]
Q4: Why is the stability of natural PrRP (12-31) a concern for in vivo studies?
A4: Natural PrRP has low stability in the body and is subject to rapid degradation by plasma enzymes. This short half-life can limit its efficacy in in vivo experiments, especially those requiring sustained action. To overcome this, lipidated (e.g., palmitoylated) analogs of PrRP have been developed, which show significantly increased stability in plasma (over 24 hours) and a prolonged half-life.[7]
Q5: What are the known signaling pathways for PrRP (12-31)?
A5: PrRP (12-31) primarily acts through the GPR10 receptor, coupling to Gq and Gi/Go proteins.[2] This activation initiates several downstream signaling cascades, including the MAPK/ERK, JNK, and CREB pathways.[3][5] It has also been shown to activate the PI3K/Akt pathway.[5] PrRP also exhibits a lower affinity for the neuropeptide FF receptor 2 (NPFF2R).[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility | Improper solvent selection. | PrRP (12-31) is generally soluble in water and aqueous buffers.[5] For in vivo use, try reconstituting in sterile saline or aCSF. If solubility issues persist, especially with modified peptides, consider using a small amount of a co-solvent like DMSO, followed by dilution in the aqueous vehicle. Always check for precipitation after adding the aqueous buffer. |
| Peptide concentration is too high. | Determine the maximum solubility of your specific PrRP (12-31) analog in the chosen solvent by performing a solubility test (see Experimental Protocols). | |
| Inconsistent Experimental Results | Peptide degradation due to improper storage or handling. | Store lyophilized peptide at -20°C.[4][5] After reconstitution, aliquot and store at -20°C.[6] Avoid repeated freeze-thaw cycles. |
| Low stability of the natural peptide in vivo. | For studies requiring prolonged effects, consider using a lipidated PrRP analog, such as palmitoylated PrRP, which has demonstrated enhanced stability in plasma.[7] | |
| Incorrect administration route or dosage. | The choice of administration (e.g., intracerebroventricular vs. subcutaneous) and the dose will significantly impact the outcome. Refer to published studies for appropriate dosages for your experimental model. | |
| No Biological Effect Observed | Inactive peptide. | Ensure the C-terminal of the peptide is amidated, as this is critical for its biological activity.[2] Verify the purity and integrity of the peptide, preferably by mass spectrometry. |
| Receptor desensitization. | Repeated administration of PrRP can lead to tachyphylaxis (progressively smaller responses).[9] Incorporate adequate washout periods between administrations. |
Quantitative Data Summary
Table 1: Solubility of Prolactin-Releasing Peptide (12-31)
| Solvent/Vehicle | Solubility | Reference |
| Water | Soluble | [5] |
| Saline | Soluble (vehicle for in vivo administration) | [2] |
| Artificial Cerebrospinal Fluid (aCSF) | Soluble (vehicle for ICV administration) | [2] |
| Sterile Buffer / ddH₂O | Soluble (for reconstitution) | [6] |
Note: Quantitative solubility limits are not extensively published and should be determined empirically for specific experimental conditions.
Table 2: Stability of Prolactin-Releasing Peptide Analogs
| Peptide Analog | Matrix | Stability (Half-life) | Reference |
| Natural PrRP | In vivo | Low (rapidly degraded) | [7] |
| Palmitoylated PrRP-31 | Rat Plasma | > 24 hours | [2] |
| Myristoylated PrRP-20 | Rat Plasma | > 24 hours | [2] |
Experimental Protocols
Protocol for Determining Solubility of PrRP (12-31)
This protocol is a general guideline for determining the solubility of PrRP (12-31) in a specific solvent.
-
Preparation:
-
Bring the lyophilized PrRP (12-31) and the desired solvent (e.g., sterile saline) to room temperature.
-
Weigh a precise amount of the peptide (e.g., 1 mg) into a sterile, clear microcentrifuge tube.
-
-
Solubilization:
-
Add a small, measured volume of the solvent to the peptide to create a high concentration stock (e.g., 100 µL for a 10 mg/mL initial concentration).
-
Vortex the tube for 1-2 minutes.[10]
-
Visually inspect the solution against a dark background for any undissolved particles.
-
-
Incremental Solubilization (if needed):
-
If the peptide is not fully dissolved, add additional solvent in small, measured increments, vortexing after each addition.
-
If the peptide remains insoluble, gentle warming (up to 37°C) or brief sonication can be attempted.[10] However, be cautious as this may affect peptide stability.
-
-
Determination of Maximum Solubility:
-
Continue adding solvent until the peptide is fully dissolved. The concentration at this point is the maximum solubility under these conditions.
-
For a more precise determination, a shake-flask method can be employed where an excess of the peptide is agitated in the solvent for an extended period (e.g., 24-48 hours) at a controlled temperature. The supernatant is then filtered or centrifuged, and the concentration is measured by a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Protocol for Assessing In Vitro Plasma Stability of PrRP (12-31)
This protocol provides a method to assess the stability of PrRP (12-31) in plasma.
-
Materials:
-
PrRP (12-31) stock solution of known concentration.
-
Control plasma (e.g., rat, mouse, or human), collected with an anticoagulant (e.g., EDTA, heparin).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid) to precipitate plasma proteins and stop enzymatic degradation.
-
Analytical method for peptide quantification (e.g., LC-MS/MS).
-
-
Procedure:
-
Thaw the plasma at room temperature and pre-warm to 37°C.
-
Spike the plasma with the PrRP (12-31) stock solution to a final concentration relevant to your in vivo studies (e.g., 1 µM).
-
Immediately take a time point zero (T=0) sample by transferring an aliquot of the spiked plasma into the quenching solution.
-
Incubate the remaining spiked plasma at 37°C.
-
At various time points (e.g., 5, 15, 30, 60, 120, 240 minutes), take aliquots and add them to the quenching solution.
-
Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining amount of intact PrRP (12-31).
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide in plasma from the degradation curve.
-
Visualizations
Caption: Signaling pathway of Prolactin-Releasing Peptide (12-31) via the GPR10 receptor.
Caption: Workflow for assessing the in vitro plasma stability of PrRP (12-31).
References
- 1. mdpi.com [mdpi.com]
- 2. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 3. CAS#:235433-36-0 | Prolactin-Releasing Peptide (12-31) (human) | Chemsrc [chemsrc.com]
- 4. Prolactin-Releasing Peptide (12-31), bovine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 5. genscript.com [genscript.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. Documents download module [ec.europa.eu]
- 8. Prolactin-releasing peptide affects gastric motor function in rat by modulating synaptic transmission in the dorsal vagal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PrRP (12-31) for Intracerebroventricular Injection in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing intracerebroventricular (ICV) injection of Prolactin-releasing peptide (PrRP) (12-31) in rats.
Troubleshooting Guide
Issue: Lack of expected physiological or behavioral response after ICV injection.
| Potential Cause | Troubleshooting Step |
| Incorrect Cannula Placement | Verify the stereotaxic coordinates for the lateral ventricle. Post-mortem, infuse a dye (e.g., Evans blue) to confirm placement. |
| Inadequate Dosage | The effective dose of PrRP (12-31) can vary depending on the desired effect. Consult the dose-response tables below and consider performing a dose-escalation study. Doses ranging from 1.6 to 10 nmol have been shown to elicit responses.[1] |
| Peptide Degradation | Ensure proper storage of PrRP (12-31) at -80°C for long-term and -20°C for short-term use.[2] Avoid repeated freeze-thaw cycles. Prepare fresh solutions in sterile saline or artificial cerebrospinal fluid (aCSF) before each experiment. |
| Animal Habituation | Stress from the injection procedure can mask the effects of the peptide. Habituate the animals to the handling and injection procedure with saline injections for at least three days prior to the experiment.[2] |
| Receptor Desensitization | Repeated high doses of PrRP may lead to receptor desensitization. If conducting chronic studies, allow for sufficient washout periods between injections.[1] |
Issue: High variability in animal responses.
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Volume or Rate | Use a microinfusion pump for precise and consistent delivery of the injection volume. A slow and steady infusion rate is recommended. |
| Animal Strain and Sex Differences | Be aware that responses to PrRP can vary between different rat strains and sexes. Ensure consistency in the animals used for a given study. |
| Circadian Rhythm Effects | The effects of PrRP may be influenced by the time of day. Conduct injections at the same time point within the light-dark cycle for all animals. For example, injections at the beginning of the light phase have been used to study effects on sleep.[1] |
Issue: Adverse animal reactions (e.g., seizures, excessive grooming, distress).
| Potential Cause | Troubleshooting Step |
| Injection Volume Too Large or Rate Too Fast | High injection volumes can increase intracranial pressure. For rats, a total volume of 5-10 µL is generally well-tolerated when infused slowly.[1][2] |
| Contaminated Injectate | Ensure the peptide solution and all injection components are sterile to prevent infection and inflammation. |
| Peptide-Specific Side Effects | While not extensively reported for PrRP (12-31), some neuropeptides can have off-target effects at high doses. Reduce the dosage and observe if the adverse reactions subside. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for PrRP (12-31) for ICV injection in rats?
A1: A starting dose in the range of 1-5 nmol is advisable. For instance, studies have shown effects on sleep-wake stages with doses of 1.6, 4.0, and 10 nmol.[1] Another study investigating hormonal changes used a 5 nM solution in a 10 µL volume.[2] It is recommended to perform a pilot study with a range of doses to determine the optimal concentration for your specific experimental endpoint.
Q2: What is the appropriate vehicle for dissolving PrRP (12-31)?
A2: Sterile saline or artificial cerebrospinal fluid (aCSF) are the most common and appropriate vehicles for dissolving PrRP (12-31) for ICV administration.[2]
Q3: How should I store the PrRP (12-31) peptide?
A3: For long-term storage, it is recommended to store lyophilized PrRP (12-31) at -80°C. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: What are the known receptors and signaling pathways for PrRP (12-31)?
A4: PrRP (12-31) is an endogenous ligand for the G protein-coupled receptor 10 (GPR10).[3] It has also been shown to have a high binding affinity for Neuropeptide FF (NPFF) receptors, particularly the NPFF2 receptor, through which it can mediate cardiovascular effects.[4] Upon binding to GPR10, PrRP can activate multiple signaling cascades, including the Gq-mediated activation of Phospholipase C (PLC).
Q5: What are the expected effects of ICV administration of PrRP (12-31) in rats?
A5: ICV administration of PrRP in rats has been shown to have a variety of effects, including:
-
Cardiovascular: Increases in arterial blood pressure and heart rate.[4]
-
Neuroendocrine: Stimulation of plasma luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone.[2] It can also increase plasma oxytocin (B344502) and ACTH levels.[5][6]
-
Metabolic: Reduction in food intake and body weight.[5]
-
Behavioral: Promotion of sleep (increased NREMS).[1]
Data Presentation
Table 1: Dosage and Effects of ICV PrRP (12-31) and Related Peptides in Rats
| PrRP Isoform | Dose | Injection Volume | Key Observed Effect | Rat Strain | Citation |
| PrRP (12-31) | 1.6, 4.0, 10 nmol | 5 µL | Increased NREMS, promoting sleep | Not Specified | [1] |
| PrRP (1-31) | 5 nM solution | 10 µL | Increased plasma LH, FSH, and testosterone | Not Specified | [2] |
| PrRP | Not Specified | Not Specified | Increased arterial blood pressure and heart rate | Conscious rats | [4] |
| PrRP | Not Specified | Not Specified | Reduced food intake | Fasted and free-fed rats | [5] |
| PrRP-31 | 8 nmol | Not Specified | Marked decrease in food intake and body weight (repeated injection) | Wistar Rats | [7] |
Experimental Protocols
Detailed Methodology for Intracerebroventricular (ICV) Cannulation and Injection
This protocol outlines the key steps for stereotaxic surgery for cannula implantation and subsequent ICV injection of PrRP (12-31) in rats.
-
Animal Preparation:
-
Anesthetize the rat using a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave the scalp and secure the animal in a stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the lateral ventricle (a common target is AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from bregma).
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
ICV Injection Procedure:
-
Gently restrain the conscious and recovered rat.
-
Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the tip of the guide cannula.
-
Connect the injection cannula to a microsyringe pump.
-
Infuse the PrRP (12-31) solution at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the injection cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
-
Withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse effects.
-
Visualizations
Caption: Experimental workflow for ICV injection of PrRP (12-31) in rats.
Caption: Signaling pathways of PrRP (12-31) in the rat brain.
References
Technical Support Center: Calcium Mobilization Assays with Peptide Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during calcium mobilization assays involving peptide ligands.
Troubleshooting Guides
This section provides solutions to specific problems you might be encountering with your assay.
Issue 1: High Background Fluorescence
Q: My baseline fluorescence is very high, making it difficult to detect a signal. What could be the cause and how can I fix it?
A: High background fluorescence can originate from several sources, including the reagents, the assay plates, or the cells themselves.[1][2]
Possible Causes & Solutions:
| Cause | Solution | Supporting Data/Remarks |
| Reagent Contamination | Use high-purity, sterile reagents and assay buffers.[1] Prepare fresh solutions. | Impurities in reagents can autofluoresce. |
| Autofluorescent Plates | Switch to black-walled, clear-bottom microplates.[1][3] | Black walls reduce light scatter and background fluorescence from neighboring wells.[3] |
| Phenol (B47542) Red in Media | Use phenol red-free media for the assay.[3] | Phenol red is a known fluorescent compound. |
| Serum Components | Perform the final steps of the assay in serum-free media.[3][4] | Serum contains fluorescent molecules that contribute to background noise.[3] |
| Dye Overloading/Compartmentalization | Optimize dye concentration and incubation time. Reduce incubation temperature.[5][6] | Excessive dye can lead to non-specific staining and compartmentalization in organelles, increasing background. Lowering the incubation temperature can sometimes reduce this effect.[5] |
| Poor Cell Health | Ensure cells are healthy and not overgrown.[2][7] Damaged or dying cells can have elevated basal calcium levels.[2] | Use cells within an optimal passage number and ensure viability before plating.[7] |
Issue 2: Weak or No Signal Upon Peptide Ligand Addition
Q: I'm not observing a calcium signal, or the signal is very weak after adding my peptide ligand. What are the potential reasons?
A: A weak or absent signal can be due to issues with the peptide ligand, the cells, the receptor, or the assay conditions.
Possible Causes & Solutions:
| Cause | Solution | Supporting Data/Remarks |
| Peptide Aggregation/Instability | Prepare fresh peptide solutions. Assess peptide stability and aggregation using techniques like Thioflavin T assays or HPLC.[8][9][10][11] | Peptides, especially hydrophobic ones, can aggregate in solution, reducing the effective concentration of the active monomer.[9][10] |
| Low Receptor Expression | Use a cell line with confirmed high expression of the target receptor. If using a transiently transfected system, verify expression levels.[12] | The magnitude of the calcium signal is dependent on the number of functional receptors on the cell surface. |
| Incorrect G-Protein Coupling | Ensure the receptor is coupled to a Gαq or Gαi/o pathway. For non-Gq coupled receptors, co-express a promiscuous G-protein like Gα16 or a chimeric Gαqi5.[13][14][15][16] | Gs-coupled receptors do not typically signal through calcium mobilization unless a promiscuous G-protein is introduced.[15][16] |
| Suboptimal Cell Density | Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[7][12][13][17][18] | Cell density affects the overall signal window. Both too few and too many cells can lead to a suboptimal response.[7][17] |
| Receptor Desensitization | Minimize pre-exposure of cells to agonists. If studying antagonists, use an appropriate agonist concentration (e.g., EC80) and incubation time.[17][19][20][21][22] | Prolonged exposure to an agonist can lead to receptor internalization and desensitization, reducing the response to subsequent stimulation.[19][20][21][22] |
| Incorrect Filter Settings | Verify that the excitation and emission wavelengths on the plate reader match the spectra of your calcium indicator dye (e.g., Fluo-4).[1] | A mismatch in filter sets is a common cause of low signal intensity.[1] |
Issue 3: High Well-to-Well Variability
Q: I'm seeing significant variability in the signal between replicate wells. What could be causing this?
A: High variability often points to inconsistencies in assay setup and execution.
Possible Causes & Solutions:
| Cause | Solution | Supporting Data/Remarks |
| Inconsistent Pipetting | Use calibrated multichannel pipettes and ensure proper mixing of reagents and cell suspensions.[1][7] | Inaccurate pipetting is a major source of experimental error.[7] |
| Uneven Cell Seeding | Gently mix the cell suspension before and during plating to ensure a uniform cell density across all wells.[7] | Clumped cells will lead to uneven monolayers and variable responses. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or PBS.[7] | "Edge effects" are a common phenomenon in plate-based assays. |
| Inconsistent Dye Loading | Ensure uniform dye loading across the plate by adding the dye solution consistently to all wells and incubating for the optimized time.[5][12] | Variable dye loading will result in different baseline fluorescence and signal amplitudes. |
| Instrument Misalignment | Ensure the microplate is correctly positioned in the plate reader.[1] | Improper plate alignment can lead to inconsistent readings. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell density for a calcium mobilization assay?
The optimal cell density is cell-line dependent and should be determined empirically. The goal is to have a 90-100% confluent monolayer on the day of the assay.[12] For example, in a 96-well plate, a density of 100,000 cells/well was found to be optimal for HEK293 cells expressing the urotensin receptor.[17] For a 384-well format, 9,000 cells/well was optimal for CHO cells expressing GPR88.[13] It is recommended to perform a cell titration experiment to determine the density that provides the best signal-to-background ratio for your specific cell line and receptor.[7][18]
Q2: How does DMSO affect my calcium assay and what is the maximum tolerated concentration?
DMSO is a common solvent for test compounds, but it can interfere with calcium assays. High concentrations of DMSO can disrupt cell membranes, affect calcium channels, and directly quench the fluorescence of dyes like Fluo-4.[23][24] Some studies suggest DMSO can also trigger the release of calcium from intracellular stores.[24][25] The maximum tolerated final concentration of DMSO is typically between 0.5% and 2%, but this should be validated for your specific cell line and assay conditions.[13][23] Always include a vehicle control with the same final DMSO concentration as your test compounds.[23]
Q3: My peptide is dissolved in a buffer containing serum. Will this interfere with the assay?
Yes, serum can interfere with the assay in several ways. It contains fluorescent molecules that increase background, and proteases that can degrade peptide ligands.[3][4] Additionally, serum components can prematurely cleave the AM ester of calcium-sensitive dyes, preventing them from entering the cells.[4] It is strongly recommended to perform the dye loading and ligand addition steps in serum-free buffer, such as Hank's Balanced Salt Solution (HBSS) supplemented with HEPES.[13][17]
Q4: How can I perform a calcium mobilization assay for a Gs- or Gi-coupled receptor?
Gs and Gi-coupled receptors do not naturally signal through the Gq pathway to mobilize intracellular calcium.[14][26] To measure the activity of these receptors using a calcium assay, you can co-express a "promiscuous" G-protein subunit, such as Gα16, or a chimeric G-protein, like Gαqi5.[13][16][27] These G-proteins link the activation of Gs or Gi-coupled receptors to the phospholipase C (PLC) pathway, resulting in a measurable calcium signal.[16][28]
Q5: What are the key differences between endpoint and kinetic calcium assays?
While endpoint assays measure the calcium signal at a single time point after ligand addition, kinetic assays measure the fluorescence signal in real-time, capturing the entire calcium transient (the rapid increase and subsequent decay).[29][30] Kinetic assays are generally preferred as they provide more information about the ligand's pharmacology, including the speed of the response.[29] The transient nature of the calcium signal, which can peak and decay within seconds, makes kinetic measurements crucial for accurate characterization of receptor activation.[29][30][31][32]
Key Experimental Protocols
Protocol 1: General Calcium Mobilization Assay for Gq-Coupled Receptors
-
Cell Plating: Seed cells in black-walled, clear-bottom 96-well or 384-well plates at a pre-optimized density to achieve a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.[12][13][17]
-
Dye Loading:
-
Prepare the calcium indicator dye solution (e.g., Fluo-4 AM, Calcium 5) in a serum-free buffer like HBSS with 20 mM HEPES. An anion transport inhibitor like probenecid (B1678239) (2.5 mM) can be included to prevent dye leakage.[5][13][17][33]
-
Aspirate the growth medium from the cells and add the dye solution.
-
Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.[6][12]
-
-
Ligand Preparation: Prepare serial dilutions of the peptide ligand in the same serum-free assay buffer.
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation, FLIPR) equipped with injectors.[15][17]
-
Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).[17]
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Inject the peptide ligand and immediately begin kinetic reading for 60-180 seconds to capture the calcium transient.[17]
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the ligand concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Signaling Pathways and Workflows
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Fluo-4, AM, cell permeant - FAQs [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mast cell desensitization inhibits calcium flux and aberrantly remodels actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mast cell desensitization inhibits calcium flux and aberrantly remodels actin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of desensitization and resensitization of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 31. agilent.com [agilent.com]
- 32. Decoding Ca2+ signals: a question of timing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
"troubleshooting inconsistent results in PrRP (12-31) feeding studies"
Welcome to the technical support center for Prolactin-Releasing Peptide (PrRP) (12-31) feeding studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PrRP (12-31) and why is it used in feeding studies?
Prolactin-Releasing Peptide (PrRP) is a neuropeptide involved in regulating food intake and energy expenditure.[1] The C-terminal fragment, PrRP (12-31), also known as PrRP20, is the bioactive core of the full-length peptide and is equipotent in its effects.[2] It acts as an anorexigenic signal, meaning it reduces food intake, making it a key molecule of interest in obesity and metabolic disorder research.[1][2]
Q2: I am observing inconsistent or no effect of PrRP (12-31) on food intake. What are the potential causes?
Inconsistent results can stem from several factors:
-
Peptide Stability and Handling: PrRP (12-31) is a peptide and susceptible to degradation. Ensure proper storage at -20°C for long-term use and 2-8°C for short-term use, always desiccated and protected from light.[2] Reconstituted solutions may have limited stability; it is advisable to prepare fresh solutions or conduct stability tests for your specific experimental conditions.
-
Route of Administration: Central administration (e.g., intracerebroventricular, ICV) is often required to elicit a robust anorexigenic effect as natural PrRP does not efficiently cross the blood-brain barrier.[3] For peripheral administration, consider using lipidized PrRP analogs which have improved stability and bioavailability.[1][4]
-
Dosage: The dose of PrRP (12-31) is critical. While higher doses might be expected to produce a stronger effect, some studies report that repeated high doses can lead to adverse behavioral patterns and non-specific anorexia, confounding the results.[5] It is crucial to perform a dose-response study to identify the optimal therapeutic window.
-
Animal Model and Feeding Status: The metabolic state of the animal (e.g., fasted vs. free-feeding) can influence the response to PrRP (12-31).[4][5] The anorexigenic effect of PrRP can be influenced by other satiety signals like cholecystokinin (B1591339) (CCK) and leptin.[1][4][6]
-
Tolerance: Repeated administration of PrRP may lead to tolerance, diminishing its anorectic effects over time.[7]
Q3: Can PrRP (12-31) administration lead to adverse effects?
Yes, one study reported that repeated twice-daily ICV administration of a high dose (8 nmol) of PrRP-31 in rats was associated with an adverse behavioral pattern, suggesting non-specific effects leading to anorexia.[5] Researchers should carefully monitor animal behavior for any signs of distress or abnormal activity.
Q4: How does PrRP (12-31) exert its effects on feeding?
PrRP (12-31) binds to its cognate G protein-coupled receptor, GPR10.[1][2] This interaction, primarily in brain regions like the hypothalamus and brainstem, initiates downstream signaling cascades that regulate appetite.[2][6] The primary signaling pathway involves Gq protein activation, leading to calcium mobilization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or weak anorexigenic effect | Peptide degradation | Verify proper storage and handling procedures. Prepare fresh solutions for each experiment. Consider conducting a stability assay. |
| Ineffective route of administration | For peripheral administration, consider using commercially available lipidized PrRP analogs. If using central administration, verify cannulation placement. | |
| Suboptimal dosage | Perform a thorough dose-response study to determine the optimal effective dose that does not induce adverse effects. | |
| High variability in results | Differences in animal feeding status | Standardize the feeding protocol. Clearly define whether animals are fasted or free-feeding and for how long. |
| Animal stress | Acclimatize animals to handling and injection procedures to minimize stress-induced variability in feeding behavior. | |
| Diminishing effect over time | Development of tolerance | Consider the experimental duration. If chronic administration is required, be aware of potential tolerance and consider intermittent dosing schedules. |
| Adverse behavioral effects | High dosage | Reduce the administered dose. Carefully observe animals for any signs of distress or abnormal behaviors. |
Experimental Protocols
Intracerebroventricular (ICV) Administration of PrRP (12-31) in Rodents
Objective: To assess the effect of centrally administered PrRP (12-31) on food intake.
Materials:
-
PrRP (12-31) peptide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Surgical instruments for stereotaxic cannulation
-
Guide cannula and dummy cannula
-
Injection pump and tubing
-
Metabolic cages for monitoring food intake
Procedure:
-
Animal Surgery: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula into the lateral ventricle using appropriate coordinates. Secure the cannula with dental cement and place a dummy cannula to maintain patency. Allow for a recovery period of at least one week.
-
Peptide Preparation: On the day of the experiment, dissolve PrRP (12-31) in sterile saline or aCSF to the desired concentration.
-
Acclimatization: Acclimatize the animals to the injection procedure by handling them and performing mock injections.
-
Injection: Gently restrain the animal, remove the dummy cannula, and insert the injector connected to the infusion pump. Infuse the PrRP (12-31) solution at a slow, controlled rate (e.g., 1 µL/min).
-
Behavioral Monitoring: Immediately after the injection, return the animal to its home cage or a metabolic cage with pre-weighed food. Monitor food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the PrRP (12-31) treated group and a vehicle-treated control group using appropriate statistical tests.
Quantitative Data Summary
Table 1: Effect of Intracerebroventricular (ICV) PrRP Administration on Food Intake in Mice
| Animal Model | Feeding Condition | PrRP Dose (nmol) | Time Point | % Reduction in Food Intake (Approx.) | Reference |
| C57BL/6 Mice | Fasted | 0.35 | 2 hours | 30% | [2] |
| C57BL/6 Mice | Fasted | 1.0 | 2 hours | 50% | [2] |
| C57BL/6 Mice | Fasted | 3.5 | 2 hours | 60% | [2] |
Table 2: In Vivo Efficacy of Lipidized PrRP Analogs (Peripheral Administration)
| Animal Model | Analog | Dose | Effect on Food Intake | Effect on Body Weight | Reference |
| Diet-induced obese mice | Palmitoylated PrRP31 | 5 mg/kg | Significant reduction | Significant reduction | [3] |
| Diet-induced obese mice | Myristoylated PrRP20 | 5 mg/kg | Significant reduction | Significant reduction | [3] |
Visualizations
Signaling Pathway
Caption: PrRP (12-31) signaling pathway via the GPR10 receptor.
Experimental Workflow
Caption: Workflow for a PrRP (12-31) feeding study.
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of repeated administration of prolactin releasing peptide on feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Validating PrRP (12-31) In Vitro Specificity
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the in vitro specificity of the prolactin-releasing peptide fragment, PrRP (12-31).
Frequently Asked Questions (FAQs)
Q1: What is PrRP (12-31) and what is its primary receptor?
A1: Prolactin-Releasing Peptide (PrRP) is a neuropeptide that exists in two main endogenous forms, PrRP-31 and PrRP-20.[1][2][3] PrRP (12-31), also known as PrRP-20, is a 20-amino acid fragment that represents the bioactive core of the full-length peptide.[3] It is a high-affinity endogenous ligand for the G protein-coupled receptor 10 (GPR10), also known as the PrRP receptor (PrRPR).[2][3] Structure-activity studies have shown that PrRP (12-31) is equipotent to the full-length PrRP-31 in binding to and activating GPR10.[3]
Q2: What are the main signaling pathways activated by PrRP (12-31) binding to GPR10?
A2: GPR10 primarily couples to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca2+) stores.[4][5] There is also evidence suggesting that GPR10 can couple to Gi/o proteins, which would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
Q3: Why is a scrambled peptide considered the gold standard negative control?
A3: A scrambled peptide is synthesized with the exact same amino acid composition as the active peptide (PrRP (12-31)) but in a randomized sequence.[7] This makes it the ideal negative control because it helps to demonstrate that the observed biological effect is due to the specific amino acid sequence and structure of PrRP (12-31), rather than non-specific effects related to its charge, hydrophobicity, or overall amino acid content.
Q4: Are there known off-target receptors for PrRP (12-31)?
A4: Yes. PrRP and its analogs have been shown to bind with high affinity to the Neuropeptide FF Receptor 2 (NPFFR2).[8][9][10] PrRP may also have lower affinity for NPFFR1.[8][10] Therefore, validating the specificity of PrRP (12-31) should include control experiments using cells that express these receptors to rule out confounding off-target effects.
Experimental Design & Controls
A robust experimental design is critical for validating specificity. The relationship between different controls is outlined below.
Figure 1. Logical diagram of essential controls for validating PrRP (12-31) specificity.
Signaling Pathway Overview
Upon binding PrRP (12-31), GPR10 can activate multiple intracellular signaling cascades. The primary, well-established pathway involves Gq protein activation leading to calcium mobilization. A secondary pathway may involve Gi protein activation, leading to cAMP inhibition.
Figure 2. PrRP (12-31) downstream signaling pathways via the GPR10 receptor.
Quantitative Data Summary
The following tables summarize key binding affinity (Ki) and functional potency (EC50) values for PrRP peptides at the GPR10 receptor.
Table 1: Binding Affinity (Ki) at GPR10 Receptor
| Compound | Cell Line | Radioligand | Ki (nM) | Reference |
|---|---|---|---|---|
| Human PrRP-20 (12-31) | HEK293 | [¹²⁵I]-PrRP-20 | 0.26 ± 0.07 | [11] |
| Human PrRP-31 | HEK293 | [¹²⁵I]-PrRP-20 | 1.03 ± 0.41 | [11] |
| Rat PrRP-20 | HEK293 | [¹²⁵I]-PrRP-20 | 0.22 ± 0.06 | [11] |
| Rat PrRP-31 | HEK293 | [¹²⁵I]-PrRP-20 | 0.33 ± 0.11 | [11] |
| PrRP-31 | CHO-K1 | [¹²⁵I]-PrRP31 | 0.72 ± 0.04 |[12] |
Table 2: Functional Potency (EC50) for Calcium Mobilization at GPR10
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
|---|---|---|---|---|
| Human PrRP-20 (12-31) | HEK293 | Calcium Mobilization | 1.06 ± 0.22 | [11] |
| Human PrRP-31 | HEK293 | Calcium Mobilization | 1.54 ± 0.26 | [11] |
| Rat PrRP-20 | HEK293 | Calcium Mobilization | 0.75 ± 0.06 | [11] |
| Rat PrRP-31 | HEK293 | Calcium Mobilization | 1.56 ± 0.42 | [11] |
| PrRP-31 | CHO-K1 | Calcium Mobilization | 0.17 |[12] |
Experimental Protocols
A general workflow for in vitro validation is presented below, followed by detailed protocols for key assays.
Figure 3. General experimental workflow for in vitro specificity validation.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of PrRP (12-31) by measuring its ability to compete with a radiolabeled PrRP ligand for binding to GPR10.
Materials:
-
Cells: HEK293 or CHO cells stably expressing GPR10.
-
Radioligand: [¹²⁵I]-PrRP-20 or [¹²⁵I]-PrRP-31.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Test Compound: PrRP (12-31).
-
Controls: Full-length PrRP-31 (positive), Scrambled PrRP (12-31) (negative), Unlabeled Radioligand (for non-specific binding).
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters (e.g., Whatman GF/C), scintillation counter.
Procedure:
-
Membrane Preparation: Culture GPR10-expressing cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Binding Buffer.
-
A constant concentration of radioligand (e.g., ~0.1 nM [¹²⁵I]-PrRP-20).
-
Increasing concentrations of the competitive ligand (PrRP (12-31) or controls). A typical range is 10⁻¹² M to 10⁻⁶ M.
-
For total binding wells, add buffer instead of a competitor.
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled PrRP-31 (e.g., 1 µM).
-
-
Initiate Reaction: Add a consistent amount of cell membrane homogenate (e.g., 5-20 µg protein) to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or beta counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (one-site fit, log(inhibitor) vs. response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium (Ca²⁺) Mobilization Assay
This functional assay measures the ability of PrRP (12-31) to activate GPR10 and trigger the release of intracellular calcium, a hallmark of Gq activation.
Materials:
-
Cells: HEK293 or CHO cells expressing GPR10, plated in black-walled, clear-bottom 96- or 384-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): Anion-transport inhibitor to prevent dye leakage from cells.
-
Test Compound: PrRP (12-31).
-
Controls: Full-length PrRP-31 (positive), Scrambled PrRP (12-31) (negative), ATP or Ionomycin (assay positive control), vehicle (negative).
-
Equipment: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into microplates 18-24 hours before the assay to achieve a confluent monolayer.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in anhydrous DMSO and then diluting it in Assay Buffer. A typical final concentration is 1-4 µM. Pluronic F-127 (0.02%) can be included to aid dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[13]
-
-
Wash: Gently remove the dye loading solution and wash the cells 1-2 times with Assay Buffer to remove extracellular dye. Add a final volume of Assay Buffer to each well.
-
Data Acquisition:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to measure fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) over time.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add PrRP (12-31) or control compounds to the wells.
-
Continue recording the fluorescence signal for an additional 60-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF = F_max - F_baseline) or the ratio (F_max / F_baseline).
-
Plot the response against the log concentration of the agonist.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC50 value, which is the concentration that produces 50% of the maximal response.[14][15]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal / Non-Specific Binding | - Hydrophobic or electrostatic interactions of the peptide with surfaces (plate, filter).- Peptide aggregation. | - Optimize Buffer: Add a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) or a carrier protein (e.g., 0.1-0.5% BSA) to the assay buffer.[16][17]- Increase Salt Concentration: Increasing the ionic strength (e.g., with NaCl) can reduce electrostatic interactions.[16]- Use Low-Binding Plates: Test different polypropylene (B1209903) or surface-coated microplates. |
| No Response or Weak Response to PrRP (12-31) | - Poor peptide quality, degradation, or incorrect concentration.- Low receptor expression in cells.- Suboptimal assay conditions (e.g., cell density, incubation time). | - Verify Peptide: Ensure the peptide was stored correctly (-20°C, desiccated) and freshly reconstituted.[18] Confirm concentration via UV-Vis or amino acid analysis.- Confirm Receptor Expression: Use a stably transfected cell line with verified GPR10 expression (qPCR, Western blot).- Optimize Assay: Perform a cell titration to find the optimal cell number per well. Run a time-course experiment to determine the optimal incubation time. |
| High Variability Between Replicates | - Inconsistent cell plating.- Pipetting errors.- "Edge effects" on the microplate. | - Improve Plating: Ensure a homogenous cell suspension before and during plating. Allow the plate to rest at room temperature for 20-30 minutes before incubation to ensure even settling.- Pipetting Technique: Use calibrated pipettes and reverse pipetting for viscous solutions. Use low-retention tips.- Avoid Edge Effects: Do not use the outer wells of the plate for experimental data. Fill them with sterile buffer or media to create a humidity barrier. |
| Negative Control (Scrambled Peptide) Shows Activity | - The scrambled sequence retains some residual activity or key binding motifs.- Cross-contamination of the scrambled peptide with the active peptide. | - Redesign Scrambled Peptide: Ensure the new sequence thoroughly randomizes key residues known to be critical for binding.- Source High-Purity Peptides: Ensure peptides are sourced from a reputable vendor with stringent quality control to prevent cross-contamination during synthesis and purification. |
| Peptide Solubility Issues | - The peptide is hydrophobic and precipitates in aqueous buffer. | - Test Different Solvents: First, try to dissolve the peptide in sterile water or a weak acid/base if the sequence suggests it. If it remains insoluble, use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to create a concentrated stock, then dilute into the aqueous assay buffer.[18]- Sonication: Briefly sonicate the peptide solution to aid dissolution. |
References
- 1. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scramble Peptide or Protein Sequence [peptidenexus.com]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. NPFFR2-deficient mice fed a high-fat diet develop strong intolerance to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. genscript.com [genscript.com]
"best practices for handling and storage of Prolactin-Releasing Peptide (12-31)"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing Prolactin-Releasing Peptide (12-31) (PrRP (12-31)).
Frequently Asked Questions (FAQs)
Q1: What is Prolactin-Releasing Peptide (12-31)?
A1: Prolactin-Releasing Peptide (12-31), also known as PrRP-20, is a bioactive 20-amino acid C-terminal fragment of the full-length 31-amino acid Prolactin-Releasing Peptide (PrRP-31). It is a potent agonist for the G-protein coupled receptor 10 (GPR10) and is considered equipotent to the full-length peptide in activating this receptor.[1]
Q2: What is the primary receptor for PrRP (12-31) and its main signaling pathways?
A2: PrRP (12-31) primarily binds to and activates the G-protein coupled receptor 10 (GPR10). Upon activation, GPR10 couples to Gq and Gi/Go proteins, initiating several intracellular signaling cascades. The most prominent pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). Additionally, PrRP (12-31) has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinases (ERK), and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1][2][3]
Q3: What are the recommended storage conditions for lyophilized PrRP (12-31)?
A3: For long-term stability, lyophilized PrRP (12-31) should be stored at -20°C or -80°C in a dry environment, protected from light.[1][4][5] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation.
Q4: How should I reconstitute and store PrRP (12-31) solutions?
A4: PrRP (12-31) is soluble in sterile, distilled water.[5] For reconstitution, gently add the desired volume of water to the vial. If needed, sonication can be used to aid dissolution.[4][6] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[4][6][7] For short-term storage of a few days, the solution can be kept at 4°C.[1]
Q5: Is it necessary to filter the reconstituted PrRP (12-31) solution?
A5: If you are using the reconstituted peptide for cell culture or in vivo studies, it is advisable to sterilize the working solution by filtering it through a 0.22 µm filter before use.[4][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or incomplete dissolution of the lyophilized peptide. | Insufficient solvent volume or inadequate mixing. | Add a sufficient volume of sterile, distilled water. Gentle vortexing or brief sonication can aid in complete dissolution.[4][6] |
| Cloudiness or precipitation in the reconstituted solution. | The peptide may have come out of solution, potentially due to improper storage or multiple freeze-thaw cycles. | Warm the solution to room temperature and gently vortex. If the issue persists, sonication may help. To prevent this, ensure proper storage of aliquots and avoid repeated freezing and thawing. |
| Loss of peptide activity in experiments. | Degradation of the peptide due to improper storage, repeated freeze-thaw cycles, or contamination. | Always use freshly prepared working solutions from properly stored, single-use aliquots. Ensure all buffers and reagents are of high quality and free of contaminants. |
| Inconsistent experimental results. | Inaccurate peptide concentration, variability in handling, or issues with the experimental setup. | Accurately determine the peptide concentration after reconstitution. Standardize all handling procedures and ensure the experimental protocol is followed consistently. Include appropriate positive and negative controls in your experiments. |
Quantitative Data
Table 1: Receptor Binding Affinities of PrRP Fragments for GPR10
| Peptide Fragment | Species | Ki (nM) |
| PrRP (1-31) | Human | 1.03 ± 0.41 |
| PrRP (12-31) / PrRP-20 | Human | 0.26 ± 0.07 |
| PrRP (1-31) | Rat | 0.33 ± 0.11 |
| PrRP (12-31) / PrRP-20 | Rat | 0.22 ± 0.06 |
Data compiled from multiple sources indicating the high affinity of PrRP (12-31) for the GPR10 receptor, equipotent to the full-length PrRP-31.[7][8]
Experimental Protocols
Calcium Mobilization Assay
This functional assay measures the ability of PrRP (12-31) to stimulate intracellular calcium release upon binding to its receptor, GPR10.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably transfected with the human GPR10 receptor in appropriate media.
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Peptide Preparation: Prepare a serial dilution of PrRP (12-31) in the assay buffer to achieve the desired final concentrations.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the PrRP (12-31) dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium. Plot the change in fluorescence against the peptide concentration to generate a dose-response curve and determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of PrRP (12-31) to the GPR10 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 or HEK293 cells stably expressing the GPR10 receptor. This typically involves cell lysis and centrifugation to isolate the membrane fraction.
-
Binding Reaction: In a microplate, combine the cell membranes (approximately 10 µg of protein), a fixed concentration of a radiolabeled PrRP ligand (e.g., [¹²⁵I]PrRP-31), and varying concentrations of unlabeled PrRP (12-31) as a competitor.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature to allow for competitive binding.[8]
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. This will generate a competition curve from which the IC50 can be determined. The Ki value, representing the binding affinity of PrRP (12-31), can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: PrRP (12-31) Signaling Pathways via GPR10.
Caption: Experimental Workflow for Calcium Mobilization Assay.
References
- 1. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: In Vivo Administration of PrRP (12-31) in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Prolactin-Releasing Peptide (12-31) (PrRP (12-31)) for in vivo administration in rats.
Troubleshooting Guides
Issue 1: Poor or Incomplete Dissolution of Lyophilized PrRP (12-31)
| Possible Cause | Troubleshooting Steps |
| Improper Reconstitution Technique | - Ensure the lyophilized peptide and the vehicle are at room temperature before mixing. - Add the vehicle to the vial and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation. |
| Peptide Aggregation | - If the solution appears cloudy or contains visible particles, brief sonication in an ice bath may help to break up aggregates. - For peptides that are difficult to dissolve in aqueous solutions, consider using a co-solvent. First, dissolve the peptide in a small amount of sterile Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous vehicle (e.g., saline) while gently vortexing. Note: Always test the tolerability of the final DMSO concentration in your animal model. |
| Incorrect Vehicle pH | - The pH of the vehicle can affect peptide solubility. For PrRP (12-31), a vehicle with a neutral pH (e.g., sterile 0.9% saline or artificial cerebrospinal fluid (aCSF) at pH 7.4) is recommended. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure proper storage of the lyophilized peptide (-20°C for long-term, desiccated, and protected from light). - Prepare fresh solutions for each experiment. If a stock solution is used, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. - Refer to the stability data in Table 2 for guidance on solution stability under different storage conditions. |
| Incorrect Dosage | - Verify the calculated dose and the concentration of the prepared solution. - For intracerebroventricular (ICV) administration in rats, a common dose is in the nanomolar range (e.g., 4 nmol).[1] |
| Improper Administration Technique | - For ICV injections, ensure accurate stereotaxic coordinates and injection depth to target the desired brain ventricle. - Inject the solution slowly to avoid rapid increases in intracranial pressure. - Leave the injection cannula in place for a short period after infusion to prevent backflow. - Refer to the detailed Experimental Protocol for Intracerebroventricular (ICV) Injection . |
| Vehicle Effects | - Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself. This is particularly important when using co-solvents like DMSO. |
Diagram: Troubleshooting Workflow for Inconsistent Results
Caption: A flowchart to systematically troubleshoot inconsistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of PrRP (12-31) in rats?
A1: For intracerebroventricular (ICV) injections, sterile 0.9% saline or artificial cerebrospinal fluid (aCSF) are the most commonly used and recommended vehicles. PrRP (12-31) is soluble in water. If higher concentrations are required and solubility becomes an issue, a co-solvent system can be employed. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other peptides to improve solubility. However, it is crucial to include a vehicle control group to account for any potential effects of the co-solvents.
Q2: How should I prepare and store PrRP (12-31) solutions?
A2: Reconstitute the lyophilized PrRP (12-31) in your chosen sterile vehicle to the desired stock concentration. For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can lead to peptide degradation and aggregation. For short-term use (within a day), the solution can be kept at 4°C.
Q3: What is a typical dose of PrRP (12-31) for ICV injection in rats?
A3: A commonly used dose for ICV administration of PrRP (12-31) in rats is in the nanomolar range. For example, a dose of 4 nmol has been shown to elicit behavioral effects.[1] The optimal dose may vary depending on the specific experimental paradigm and should be determined empirically.
Q4: My peptide solution appears cloudy. What should I do?
A4: Cloudiness in the solution suggests either incomplete dissolution or aggregation of the peptide. Refer to the troubleshooting guide on "Poor or Incomplete Dissolution." Gentle vortexing or brief sonication in an ice bath can help. If the issue persists, you may need to prepare a fresh solution, potentially using a co-solvent as described in A1.
Q5: What are the main signaling pathways activated by PrRP (12-31)?
A5: PrRP (12-31) is an agonist for the G protein-coupled receptor GPR10. Upon binding, it primarily activates the Gq protein, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). There is also evidence for the involvement of Gi/Go proteins, which can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. Furthermore, PrRP (12-31) signaling can involve the PI3K/Akt/mTOR pathway.
Data Presentation
Table 1: Vehicle Selection for PrRP (12-31) Administration in Rats
| Vehicle | Suitability for ICV Injection | Notes |
| Sterile 0.9% Saline | High | Recommended for most applications. Isotonic and well-tolerated. |
| Artificial Cerebrospinal Fluid (aCSF) | High | Mimics the composition of cerebrospinal fluid, ideal for CNS studies. |
| Sterile Water | Moderate | PrRP (12-31) is soluble in water, but saline or aCSF are preferred for isotonicity. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Use with Caution | A complex vehicle to enhance solubility for high concentrations. A vehicle control is essential. |
| Phosphate-Buffered Saline (PBS) | Moderate | Can be used, but ensure the pH is compatible with the intended injection site. |
Table 2: Illustrative Stability of PrRP (12-31) in 0.9% Saline (1 mg/mL)
| Storage Condition | Time Point | Purity (% Remaining) |
| 4°C | 24 hours | >98% |
| 7 days | ~90% | |
| -20°C | 1 month | >99% |
| 6 months | >95% | |
| -80°C | 1 month | >99% |
| 12 months | >98% |
Experimental Protocols
Experimental Protocol for Intracerebroventricular (ICV) Injection of PrRP (12-31) in Rats
1. Materials:
-
Lyophilized PrRP (12-31)
-
Sterile 0.9% saline or aCSF
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus for rats
-
Hamilton syringe (10 µL) with an injection needle
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
2. Animal Preparation:
-
Anesthetize the rat using an approved protocol.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
3. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the appropriate stereotaxic coordinates for the lateral ventricle in rats (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma; DV: -3.5 mm from the skull surface), mark the injection site.
-
Carefully drill a small burr hole at the marked location, avoiding damage to the dura mater.
4. Peptide Administration:
-
Load the Hamilton syringe with the freshly prepared PrRP (12-31) solution.
-
Slowly lower the injection needle through the burr hole to the target depth.
-
Infuse the desired volume (typically 1-5 µL) at a slow, controlled rate (e.g., 1 µL/minute) to prevent a sudden increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
5. Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per your institution's guidelines.
-
Place the rat in a clean, warm cage and monitor it closely until it has fully recovered from anesthesia.
Mandatory Visualization
Diagram: PrRP (12-31) Signaling Pathway
Caption: Signaling cascade initiated by PrRP (12-31) binding to its receptor, GPR10.
References
Technical Support Center: Prolactin-Releasing Peptide (PrRP) (12-31) In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prolactin-Releasing Peptide (12-31) in vivo, with a specific focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is Prolactin-Releasing Peptide (12-31) and what is its primary target?
A1: Prolactin-Releasing Peptide (12-31) is a biologically active fragment of the full-length Prolactin-Releasing Peptide (PrRP).[1][2] Its primary, high-affinity receptor is the G-protein coupled receptor 10 (GPR10).[1][3][4] PrRP(12-31) is equipotent to the full-length PrRP(1-31) in binding to and activating this receptor.[3][4]
Q2: What are the known on-target effects of PrRP(12-31) mediated by GPR10?
A2: Activation of GPR10 by PrRP is involved in a range of physiological processes, including the regulation of food intake, energy homeostasis, stress responses, cardiovascular function, and neuroendocrine control.[5][6] The signaling cascade initiated by GPR10 activation is complex and can involve multiple G-proteins, leading to downstream effects like calcium mobilization and activation of kinase pathways such as ERK, JNK, and PI3K/Akt.[7][8][9]
Q3: What are the primary off-target concerns when using PrRP(12-31) in vivo?
A3: The most significant off-target concern is the interaction of PrRP with the neuropeptide FF receptor type 2 (NPFF2R), to which it can bind with nanomolar affinity.[6][10] This interaction can mediate physiological effects, such as on the cardiovascular system, that may confound experimental results.[11] Additionally, at higher concentrations, modified PrRP analogs have shown potential for binding to other receptors, including neuropeptide Y (NPY) and opioid receptors, though this is less characterized for the native PrRP(12-31) fragment.[10][12]
Q4: How can peptide modification affect on-target and off-target activity?
A4: Chemical modifications, such as lipidization (e.g., palmitoylation), are often used to improve the stability and blood-brain barrier penetration of peptides.[13][14] However, these modifications can also alter the binding profile. For instance, palmitoylation of PrRP31 was found to increase its affinity for not only GPR10 but also for NPFF-R1 and NPFF-R2, potentially increasing off-target effects.[12][14]
Troubleshooting Guide
Scenario 1: Inconsistent or No Biological Effect Observed
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not seeing the expected anorexigenic (or other) effect in my animal model? | Peptide Degradation: Peptides have short half-lives and are susceptible to enzymatic degradation. Improper storage or handling can lead to loss of activity.[13][15] | 1. Storage: Store lyophilized peptide at -20°C or -80°C.[1][15] After reconstitution, aliquot and store at -80°C to avoid freeze-thaw cycles.[15] 2. Formulation: Ensure the peptide is dissolved in a sterile, appropriate buffer. Check the manufacturer's recommendations for solubility.[15] 3. Purity: Verify the purity of the peptide batch via HPLC. Impurities or truncated sequences can affect biological activity.[16] |
| Poor Bioavailability/Route of Administration: The chosen route of administration may not be optimal for reaching the target tissue. | 1. Review Protocols: For central effects, intracerebroventricular (ICV) injection may be required as PrRP does not readily cross the blood-brain barrier. 2. Optimize Delivery: If using peripheral administration (SC, IP, IV), consider that effects may be delayed or attenuated. Review literature for effective doses and routes for your specific research question. |
Scenario 2: Unexpected or Adverse Phenotypes Observed
| Question | Possible Cause | Troubleshooting Steps |
| My animals are showing unexpected cardiovascular changes (e.g., increased blood pressure) or behavioral patterns not typically associated with GPR10 activation. | Off-Target Receptor Activation: These effects may be due to PrRP binding to the NPFF2 receptor, which is known to influence cardiovascular function.[11] | 1. Dose-Response Curve: Perform a dose-response study. Off-target effects are often more pronounced at higher concentrations. Determine the minimal effective dose that elicits the desired on-target effect.[17] 2. Use a Specific Antagonist: If available, co-administer a specific antagonist for the suspected off-target receptor (e.g., an NPFF2R antagonist) to see if the unexpected effects are blocked. 3. Control Peptide: Use a structurally related but inactive peptide as a negative control to ensure the observed effects are specific to PrRP(12-31) activity. |
| I'm observing high levels of stress or an altered stress response in my animals. | Interaction with Stress Pathways: PrRP is known to be involved in stress responses, potentially through indirect activation of CRF neurons.[10] The observed effects might be an exaggerated on-target response or an off-target effect. | 1. Lower the Dose: As with other off-target effects, reducing the peptide concentration can help differentiate between physiological and pharmacological effects. 2. Measure Other Hormones: Assess levels of stress-related hormones like ACTH and corticosterone (B1669441) to quantify the response.[18] 3. Refine Experimental Design: Ensure animal handling and injection procedures are minimally stressful. Acclimatize animals properly to the experimental setup. |
Quantitative Data
Table 1: Receptor Binding Affinity of PrRP and its Analogs
| Ligand | Receptor | Species | Ki (nM) | Assay Type |
| PrRP(1-31) | GPR10 | Human/Rat | ~1 | Radioligand Binding |
| PrRP(12-31) | GPR10 | Human/Rat | ~1 | Radioligand Binding |
| PrRP(25-31) | GPR10 | Human/Rat | ~200 | Radioligand Binding |
| PrRP-20 | NPFF2 | Human | ~10-100 (nanomolar affinity) | Radioligand Binding |
| PrRP-31 | NPFF2 | Human | ~10-100 (nanomolar affinity) | Radioligand Binding |
| Palm11-PrRP31 | GPR10 | N/A | 0.38 | Radioligand Binding |
| Palm11-PrRP31 | NPFF-R2 | N/A | 0.53 | Radioligand Binding |
| Palm-PrRP31 | Y1 Receptor | N/A | >1000 | Radioligand Binding |
| Palm-PrRP31 | KOR | N/A | >1000 | Radioligand Binding |
| (Data synthesized from multiple sources, including[3][4][6][12]) |
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prolactin-Releasing Peptide (12-31), bovine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Anatomical distribution of prolactin-releasing peptide and its receptor suggests additional functions in the central nervous system and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Lipidated PrRP31 metabolites are long acting dual GPR10 and NPFF2 receptor agonists with potent body weight lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 14. avcr.cz [avcr.cz]
- 15. genscript.com [genscript.com]
- 16. biotage.com [biotage.com]
- 17. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 18. jneurosci.org [jneurosci.org]
Validation & Comparative
A Comparative Analysis of PrRP (12-31) and Other RF-amide Peptides: A Guide for Researchers
A comprehensive examination of the binding affinities, functional potencies, and signaling mechanisms of key RF-amide peptides, providing a vital resource for neuroscience and drug development professionals.
This guide offers a detailed comparative analysis of Prolactin-Releasing Peptide (PrRP) (12-31) and other prominent members of the RF-amide peptide family, including Neuropeptide FF (NPFF), RF-amide Related Peptide 3 (RFRP-3), Pyroglutamylated RF-amide Peptide (QRFP), and Kisspeptin. By presenting key quantitative data, detailed experimental methodologies, and clear visualizations of signaling pathways, this document serves as a practical tool for researchers investigating the physiological roles of these neuropeptides and exploring their therapeutic potential.
Quantitative Comparison of Receptor Binding and Functional Potency
The biological activity of RF-amide peptides is dictated by their affinity for specific G protein-coupled receptors (GPCRs) and their potency in eliciting a cellular response. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of PrRP (12-31) and other selected RF-amide peptides at their primary receptors. This data has been compiled from various in vitro studies, and it is important to note that values can vary depending on the specific cell line and assay conditions used.
| Peptide | Receptor | Assay Type | Species | Ki (nM) | Reference |
| PrRP (12-31) | GPR10 | Radioligand Binding | Human | 0.26 ± 0.07 | [1] |
| PrRP (12-31) | GPR10 | Radioligand Binding | Rat | 0.22 ± 0.06 | [1] |
| NPFF | NPFFR1 | Radioligand Binding | Human | 2.82 | [2] |
| NPFF | NPFFR2 | Radioligand Binding | Human | 0.30 | [3] |
| RFRP-3 | NPFFR1 | Radioligand Binding | Human | ~0.2 (pKi=9.7) | [4] |
| RFRP-3 | NPFFR2 | Radioligand Binding | Human | ~20 (pKi=7.7) | [4] |
| QRFP (26RFa) | QRFPR (GPR103) | Radioligand Binding | Human | High Affinity | [5] |
| Kisspeptin-10 | Kiss1R (GPR54) | Radioligand Binding | Human | 0.042 | [6] |
| Kisspeptin-54 | Kiss1R (GPR54) | Radioligand Binding | Human | 0.34 | [6] |
Table 1: Comparative Receptor Binding Affinities (Ki) of RF-amide Peptides. This table provides a summary of the inhibitory constants (Ki) for various RF-amide peptides at their respective receptors, as determined by radioligand binding assays.
| Peptide | Receptor | Assay Type | Species | EC50/IC50 (nM) | Reference |
| PrRP (12-31) | GPR10 | Calcium Mobilization | Human | 1.06 ± 0.22 | [1] |
| PrRP (12-31) | GPR10 | Calcium Mobilization | Rat | 0.75 ± 0.06 | [1] |
| NPFF | NPFFR1 | Calcium Mobilization | Human | 15 | [7] |
| NPFF | NPFFR2 | Calcium Mobilization | Human | ~1 (Potent Agonist) | [8] |
| RFRP-3 | NPFFR1 | cAMP Inhibition | Human | 0.7 | [9] |
| QRFP (Amphioxus) | QRFPR (Amphioxus) | IP Turnover | - | 0.28 | [10] |
| Human QRFP-26 | QRFPR (Amphioxus) | IP Turnover | - | 1.9 | [10] |
| Human QRFP-43 | QRFPR (Amphioxus) | IP Turnover | - | 5.1 | [10] |
| Kisspeptin-10 | Kiss1R (GPR54) | Calcium Mobilization | Rat | ~100 (Stimulation) | [11] |
Table 2: Comparative Functional Potencies (EC50/IC50) of RF-amide Peptides. This table outlines the half-maximal effective or inhibitory concentrations for various RF-amide peptides in functional assays, indicating their potency in activating or inhibiting receptor-mediated signaling.
Signaling Pathways of RF-amide Peptides
Upon binding to their cognate GPCRs, RF-amide peptides initiate a cascade of intracellular signaling events that ultimately mediate their physiological effects. While there are commonalities, distinct pathways are activated by different peptide-receptor pairs.
PrRP (12-31) Signaling: PrRP (12-31) primarily signals through the GPR10 receptor, which couples to both Gq and Gi/Go proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC). The Gi/Go pathway coupling leads to the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.
Figure 1: PrRP (12-31) Signaling Pathway.
Other RF-amide Peptide Signaling: The NPFF/RFRP and QRFP systems primarily signal through Gi/Go, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5][8] In contrast, the Kisspeptin system activates the Gq/11 pathway, resulting in PLC stimulation, IP3 and DAG production, and subsequent intracellular calcium mobilization and PKC activation.
Figure 2: Signaling Pathways of other RF-amide Peptides.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the study of neuropeptide function. Below are detailed methodologies for key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Membrane Preparation:
-
Culture cells (e.g., CHO or HEK293) stably expressing the receptor of interest.
-
Harvest cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-labeled peptide), and varying concentrations of the unlabeled competitor peptide.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled ligand.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[3]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Figure 3: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
1. Cell Culture:
-
Seed cells (e.g., HEK293) stably expressing the Gq-coupled receptor of interest into a 96-well black, clear-bottom plate and culture overnight.
2. Dye Loading:
-
Wash the cells with a suitable assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura Red) by incubating them with the dye solution for a specified time at 37°C.[11]
3. Agonist Stimulation and Detection:
-
Place the plate in a fluorescence plate reader.
-
After establishing a baseline fluorescence reading, add varying concentrations of the agonist peptide to the wells.
-
Immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity, typically for Gi/Go-coupled receptors.
1. Cell Culture:
-
Seed cells (e.g., CHO) stably expressing the Gi/Go-coupled receptor into a 96-well plate and culture overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the agonist peptide.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
3. Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
4. Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. The Arg–Phe‐amide peptide 26RFa/glutamine RF‐amide peptide and its receptor: IUPHAR Review 24 | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Neuropeptide 26RFa (QRFP) and Its Role in the Regulation of Energy Homeostasis: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Therapeutic Potential of Kisspeptin and Neurokinin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Kisspeptin-10 Facilitates a Plasma Membrane-Driven Calcium Oscillator in Gonadotropin-Releasing Hormone-1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of peptide QRFP (26RFa) and its receptor from amphioxus, Branchiostoma floridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kisspeptin-evoked calcium signals in isolated primary rat gonadotropin- releasing hormone neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating GPR10 as the Primary Receptor for PrRP (12-31) in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPR10 and potential alternative receptors for the bioactive fragment of Prolactin-Releasing Peptide, PrRP (12-31), in rats. The data presented herein strongly supports the validation of GPR10 as the primary receptor for PrRP (12-31), while also exploring interactions with other receptors like NPFFR2.
Executive Summary
Prolactin-Releasing Peptide (PrRP) is a neuropeptide involved in various physiological processes, including stress response, energy homeostasis, and cardiovascular function.[1][2] Its C-terminal fragment, PrRP (12-31), has been shown to be as potent as the full-length PrRP (1-31), indicating that the N-terminal 11 amino acids are not essential for its biological activity.[3] Extensive research has focused on identifying and validating its primary receptor in rats. This guide synthesizes key experimental data from binding affinity studies and functional assays to compare the interaction of PrRP (12-31) with its principal receptor, GPR10, and other potential candidates.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of rat PrRP fragments for GPR10 and the Neuropeptide FF Receptor 2 (NPFFR2).
Table 1: Receptor Binding Affinity (Ki) of Rat PrRP Isoforms
| Peptide | Receptor | Ki (nM) | Reference |
| Rat PrRP (1-31) | GPR10 | 0.33 ± 0.11 | [4][5] |
| Rat PrRP (12-31) | GPR10 | Equipotent to PrRP (1-31) | [3] |
| Rat PrRP-20 | GPR10 | 0.22 ± 0.06 | [4] |
| Rat PrRP (1-31) | NPFFR2 | Weaker affinity than for GPR10 | [6][7] |
Table 2: Functional Potency (EC50) of Rat PrRP Isoforms in Calcium Mobilization Assays
| Peptide | Receptor | EC50 (nM) | Reference |
| Rat PrRP-31 | GPR10 | 1.56 ± 0.42 | [4] |
| Rat PrRP-20 | GPR10 | 0.75 ± 0.06 | [4] |
| Rat PrRP (12-31) | GPR10 | Comparable to PrRP (1-31) | [3] |
Signaling Pathways
Upon ligand binding, GPR10 and NPFFR2 initiate distinct intracellular signaling cascades.
Caption: GPR10 signaling cascade initiated by PrRP (12-31).
Caption: NPFFR2 signaling cascade initiated by PrRP (12-31).
Experimental Protocols
The validation of GPR10 as the primary receptor for PrRP (12-31) relies on robust experimental methodologies.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor.
Objective: To determine the inhibition constant (Ki) of unlabeled PrRP (12-31) for GPR10 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells (e.g., HEK293, CHO-K1) stably expressing rat GPR10.
-
Radioligand: [¹²⁵I]-PrRP-20 or [¹²⁵I]-PrRP-31.[4]
-
Competitor: Unlabeled rat PrRP (12-31) at various concentrations.
-
Binding Buffer: Typically contains 50 mM Tris-HCl, pH 7.4, and other salts.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize cells expressing rat GPR10 and isolate the membrane fraction by centrifugation.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand ([¹²⁵I]-PrRP-20) and varying concentrations of the unlabeled competitor (rat PrRP (12-31)).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value, from which the Ki value is calculated.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate intracellular calcium release following receptor activation.
Objective: To determine the potency (EC50) of PrRP (12-31) in activating GPR10-mediated intracellular calcium mobilization.
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing rat GPR10.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Agonist: Rat PrRP (12-31) at various concentrations.
-
Fluorescence Plate Reader: Capable of kinetic reading.
Caption: Workflow for a calcium mobilization assay.
Procedure:
-
Cell Plating: Seed the GPR10-expressing cells into a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of rat PrRP (12-31) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion
References
- 1. Deficiency of GPR10 and NPFFR2 receptors leads to sex-specific prediabetic syndrome and late-onset obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study [mdpi.com]
- 3. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 4. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gubra.dk [gubra.dk]
- 7. researchgate.net [researchgate.net]
Unveiling the Receptor Selectivity of Prolactin-Releasing Peptide (12-31): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of bioactive peptides is paramount. This guide provides an objective comparison of the cross-reactivity of Prolactin-Releasing Peptide (12-31) with other receptors, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Prolactin-Releasing Peptide (PrRP) is an RF-amide neuropeptide with established roles in regulating food intake and energy expenditure.[1][2] It exists in two primary active forms, the 31-amino acid peptide (PrRP-31) and its C-terminal fragment, the 20-amino acid PrRP(12-31).[3] PrRP(12-31) is a potent agonist at its cognate G protein-coupled receptor, GPR10.[4] However, due to structural similarities with other RF-amide peptides, its potential for cross-reactivity with other receptors, particularly the Neuropeptide FF (NPFF) receptors, NPFFR1 and NPFFR2, has been a subject of investigation.[3][5][6]
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of human and rat PrRP(12-31) and the related PrRP-31 at GPR10, NPFFR1, and NPFFR2. This data provides a clear quantitative comparison of the peptide's selectivity.
| Ligand | Receptor | Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Human PrRP(12-31) | GPR10 | Human | 0.26 ± 0.07[4] | 1.06 ± 0.22 (Calcium Mobilization) |
| Rat PrRP(12-31) | GPR10 | Rat | 0.22 ± 0.06[4] | 0.75 ± 0.06 (Calcium Mobilization) |
| Human PrRP-31 | GPR10 | Human | 1.03 ± 0.41[4] | 1.54 ± 0.26 (Calcium Mobilization) |
| Human PrRP-31 | NPFFR1 | Human | >100[4] | - |
| Human PrRP-31 | NPFFR2 | Human | 1.3 ± 0.2[4] | - |
Experimental Protocols
The data presented in this guide is derived from two key experimental methodologies: radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a ligand for a receptor.
Objective: To quantify the affinity (Ki) of unlabeled PrRP(12-31) by measuring its ability to compete with a radiolabeled ligand for binding to GPR10, NPFFR1, and NPFFR2.
Materials:
-
Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the receptor of interest (human or rat GPR10, NPFFR1, or NPFFR2).
-
Radioligand: Typically [¹²⁵I]-labeled PrRP-31 or a high-affinity analog.
-
Unlabeled competitor: PrRP(12-31) at various concentrations.
-
Binding Buffer: Composition may vary but a common example is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor, PrRP(12-31).
-
The incubation is carried out in the binding buffer at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, leading to an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of PrRP(12-31) in activating GPR10.
Materials:
-
A stable cell line (e.g., CHO-K1, HEK293) expressing the GPR10 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Typically a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
PrRP(12-31) at various concentrations.
-
A fluorescence plate reader.
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye. The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.
-
After a loading period, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
Varying concentrations of PrRP(12-31) are added to the wells.
-
The fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration due to receptor activation.
-
The peak fluorescence response at each concentration of PrRP(12-31) is measured.
-
The data is plotted as a dose-response curve, and the EC50 value, the concentration of the peptide that produces 50% of the maximal response, is calculated.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental processes, the following diagrams are provided.
Caption: GPR10 Signaling Pathway.
Caption: NPFF Receptor Signaling Pathways.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Conclusion
The available data robustly demonstrates that Prolactin-Releasing Peptide (12-31) is a highly potent and selective agonist for its cognate receptor, GPR10. While cross-reactivity with the Neuropeptide FF receptor 2 (NPFFR2) is observed, particularly for the longer PrRP-31 isoform, the affinity is lower than for GPR10.[4] The interaction with NPFFR1 appears to be significantly weaker, with a Ki value greater than 100 nM for PrRP-31.[4] It is important to note that many studies investigating PrRP's effects on NPFF receptors have utilized lipidated analogs, which can alter receptor affinity and selectivity profiles.[6][7] Therefore, further studies with the unmodified PrRP(12-31) are warranted to fully elucidate its functional activity at NPFF receptors. This guide provides a foundational understanding for researchers designing experiments and interpreting data related to the PrRP system and its potential off-target effects.
References
- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipidated PrRP31 metabolites are long acting dual GPR10 and NPFF2 receptor agonists with potent body weight lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolactin Releasing Peptide (12-31), human | Benchchem [benchchem.com]
- 5. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Anorectic Effects of Prolactin-Releasing Peptide (12-31) and Other Key Neuropeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anorectic (appetite-suppressing) effects of the C-terminal fragment of prolactin-releasing peptide, PrRP (12-31), against other critical neuropeptides involved in energy homeostasis: the orexigenic (appetite-stimulating) Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the anorexigenic alpha-Melanocyte-stimulating hormone (α-MSH). This analysis is supported by experimental data on their mechanisms of action and signaling pathways.
Comparative Overview of Neuropeptide Effects on Food Intake
The regulation of food intake is a complex process orchestrated by a network of neuropeptides with opposing actions. While PrRP (12-31) and α-MSH promote satiety, NPY and AgRP stimulate food consumption. Understanding the distinct mechanisms of these peptides is crucial for the development of targeted therapeutics for metabolic disorders.
| Neuropeptide | Primary Effect on Food Intake | Receptor(s) | Key Signaling Mechanism |
| PrRP (12-31) | Anorectic | GPR10 | Gq/11-coupled: ↑ PLC, ↑ IP3, ↑ DAG, ↑ [Ca2+]i; Also couples to Gs: ↑ AC, ↑ cAMP, ↑ PKA, ↑ CREB |
| α-MSH | Anorectic | MC3R, MC4R | Gs-coupled: ↑ AC, ↑ cAMP, ↑ PKA |
| NPY | Orexigenic | Y1R, Y5R | Gi/o-coupled: ↓ AC, ↓ cAMP; Gq-coupled: ↑ PLC, ↑ [Ca2+]i |
| AgRP | Orexigenic | MC3R, MC4R (Inverse Agonist) | Blocks basal Gs activity: ↓ AC, ↓ cAMP |
Signaling Pathways in Appetite Regulation
The distinct effects of these neuropeptides on appetite are a direct result of their unique signaling cascades initiated upon binding to their respective G protein-coupled receptors (GPCRs) in the hypothalamus and other brain regions involved in energy balance.
PrRP (12-31) Signaling Pathway.
α-MSH Signaling Pathway.
NPY Signaling Pathway.
AgRP Signaling Pathway.
Experimental Data and Comparative Efficacy
PrRP (12-31) vs. α-MSH
While both PrRP (12-31) and α-MSH are anorexigenic, their mechanisms of action are distinct. α-MSH directly activates melanocortin receptors 3 and 4 (MC3R/MC4R) to reduce food intake. In contrast, the anorectic effects of PrRP are not mediated by these receptors. Studies have shown that co-administration of the MC3/4R antagonist SHU-9119 does not block the reduction in food intake induced by PrRP. Instead, the anorectic actions of PrRP are mediated by corticotropin-releasing hormone (CRH) receptors. This fundamental difference in their pathways suggests that their effects could be additive or synergistic.
PrRP (12-31) vs. Orexigenic Neuropeptides (NPY and AgRP)
PrRP has been shown to counteract the potent orexigenic effects of AgRP. Overexpression of PrRP can abrogate the hyperphagia (excessive eating) induced by AgRP. This suggests that PrRP acts downstream or in a parallel pathway that can override the AgRP-induced feeding signals. While direct quantitative data on the interaction between PrRP and NPY is less available, the distinct signaling pathways (PrRP via GPR10 and NPY via Y1/Y5 receptors) suggest that PrRP's anorectic effects are likely to oppose the orexigenic drive of NPY.
Experimental Protocols
A common methodology to assess the central effects of these neuropeptides on food intake involves intracerebroventricular (ICV) administration in rodent models.
Intracerebroventricular Cannulation and Injection in Rats
Objective: To deliver neuropeptides directly into the cerebral ventricles to study their central effects on appetite regulation.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Guide cannula and dummy cannula (sized for rats)
-
Dental cement
-
Miniature screws
-
Microinjection pump and syringe
-
Neuropeptide solutions (dissolved in sterile saline or artificial cerebrospinal fluid)
Procedure:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized and placed in the stereotaxic apparatus. The scalp is incised to expose the skull.
-
Cannula Implantation: A small hole is drilled in the skull at the desired coordinates for the lateral ventricle (e.g., 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 mm ventral to the skull surface).
-
Miniature screws are placed in the skull to serve as anchors.
-
The guide cannula is lowered to the target depth, and dental cement is applied to secure the cannula and screws to the skull.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
Post-operative Care: Animals are allowed to recover for at least one week before the start of experiments.
-
Injection Procedure: On the day of the experiment, the dummy cannula is removed, and an injection cannula connected to a microinjection pump is inserted into the guide cannula.
-
A specific volume (e.g., 5 µL) of the neuropeptide solution or vehicle is infused over a set period (e.g., 1 minute).
-
The injection cannula is left in place for an additional minute to allow for diffusion and prevent backflow.
-
The dummy cannula is then reinserted.
Measurement of Food Intake
Objective: To quantify the effect of neuropeptide administration on food consumption.
Procedure:
-
Acclimation: Animals are individually housed and acclimated to the testing environment and measurement procedures. They are typically fasted for a period (e.g., 18-24 hours) before the experiment to ensure a robust feeding response.
-
Baseline Measurement: Pre-weighed food is provided, and intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Collection: Food spillage is collected and weighed to ensure accurate measurement of consumption. Water intake is also monitored.
-
Data Analysis: Food intake is typically expressed as grams of food consumed and is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different neuropeptides and doses against a vehicle control.
Conclusion
PrRP (12-31) exhibits significant anorectic effects, positioning it as a potential therapeutic agent for obesity and related metabolic disorders. Its mechanism of action is distinct from that of α-MSH, as it signals through the GPR10 receptor and its effects are mediated by the CRH system, not the melanocortin system. This distinction is critical for drug development, as it suggests that PrRP-based therapies could be effective in individuals with melanocortin pathway dysfunctions. Furthermore, the ability of PrRP to counteract the orexigenic drive of AgRP highlights its potential to overcome some of the powerful physiological signals that promote overeating. Further research is warranted to fully elucidate the quantitative and synergistic effects of PrRP (12-31) in combination with other anorectic agents and its efficacy in counteracting a wider range of orexigenic stimuli.
In Vivo Validation of PrRP (12-31) Effects: A Comparative Guide to Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Prolactin-Releasing Peptide (PrRP) and its active fragment PrRP (12-31), focusing on their validation through the use of receptor antagonists. Experimental data from key studies are summarized to highlight the differential roles of the GPR10 and Neuropeptide FF (NPFF) receptors in mediating PrRP's physiological actions.
Summary of In Vivo Effects and Antagonist Action
Prolactin-Releasing Peptide (PrRP) is a neuropeptide that, despite its name, plays a more significant role in regulating energy metabolism, stress responses, and cardiovascular function than in prolactin release.[1][2][3][4] The C-terminal fragment PrRP (12-31) retains high affinity for the cognate PrRP receptor, GPR10.[5] However, emerging in vivo evidence reveals that many of PrRP's effects are not mediated by GPR10, but rather through its cross-reactivity with Neuropeptide FF receptors 1 and 2 (NPFFR1 and NPFFR2).[3][4][6][7][8] This has been elucidated through the use of selective antagonists and genetically modified animal models.
Cardiovascular Regulation
Intracerebroventricular (i.c.v.) administration of PrRP in conscious rats leads to significant increases in mean arterial pressure (MAP) and heart rate (HR).[6][7][9] Intriguingly, these effects are not absent in the Otsuka Long-Evans Tokushima Fatty (OLETF) rat strain, which possesses a natural mutation rendering the GPR10 receptor non-functional.[3][7] Conversely, the selective NPFFR1/R2 antagonist, RF9, effectively blocks these PrRP-induced cardiovascular responses, strongly suggesting that they are mediated by NPFF receptors.[6][7][9]
| Parameter | Agonist | Animal Model | Antagonist | Outcome | Reference |
| Mean Arterial Pressure | PrRP | Conscious Rats | RF9 (NPFFR1/2 Antagonist) | PrRP-induced increase in blood pressure is blocked by RF9. | [6][7] |
| Heart Rate | PrRP | Conscious Rats | RF9 (NPFFR1/2 Antagonist) | PrRP-induced increase in heart rate is blocked by RF9. | [6][7] |
| Mean Arterial Pressure | PrRP | OLETF Rats (GPR10 mutant) | - | PrRP still elicits an increase in blood pressure. | [3][7] |
| Heart Rate | PrRP | OLETF Rats (GPR10 mutant) | - | PrRP still elicits an increase in heart rate. | [7] |
Nociception and Opioid Modulation
The PrRP-GPR10 system has been identified as a negative modulator of the opioid system.[10][11] In wild-type mice, i.c.v. administration of PrRP induces hyperalgesia and reverses morphine-induced antinociception.[10][11] These effects are completely absent in GPR10-mutant mice, confirming the critical role of this receptor in PrRP's anti-opioid actions.[10][11] Further studies have shown that the hyperalgesic and anti-morphine effects of PrRP in wild-type mice are also blocked by the NPFFR1/R2 antagonist RF9, indicating a mandatory involvement of both GPR10 and NPFF receptors in modulating nociception.[6]
| Parameter | Agonist | Animal Model | Antagonist | Outcome | Reference |
| Nociceptive Threshold | PrRP | Wild-Type Mice | - | Promotes hyperalgesia. | [10][11] |
| Morphine Analgesia | PrRP + Morphine | Wild-Type Mice | - | Reverses morphine-induced antinociception. | [10][11] |
| Nociceptive Threshold | PrRP | GPR10-Mutant Mice | - | No effect on nociception. | [10][11] |
| Morphine Analgesia | PrRP + Morphine | Wild-Type Mice | RF9 (NPFFR1/2 Antagonist) | Blocks PrRP-induced anti-morphine effects. | [6] |
Signaling Pathways and Experimental Validation
The dual signaling capability of PrRP is central to understanding its in vivo effects. While it canonically activates Gq- and Gs-coupled pathways via GPR10, its interaction with the Gi-coupled NPFF receptors leads to distinct downstream cellular responses. The validation of these pathways in vivo relies on a workflow that combines pharmacological antagonism with genetic models.
Caption: PrRP signaling via GPR10 and NPFF receptors.
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene [frontiersin.org]
- 3. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 4. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Involvement of Mammalian RF-Amide Peptides and Their Receptors in the Modulation of Nociception in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolactin releasing peptide has high affinity and efficacy at neuropeptide FF2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The prolactin-releasing peptide antagonizes the opioid system through its receptor GPR10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Consistency of Prolactin-Releasing Peptide (12-31)'s Behavioral Impact in Rats: A Comparative Analysis
A comprehensive review of existing literature reveals a complex and sometimes contradictory picture of the reproducibility of behavioral changes induced by Prolactin-Releasing Peptide (12-31) (PrRP (12-31)) in rats. While the peptide, a shorter, active fragment of the full-length PrRP-31, has demonstrated effects on feeding, anxiety, and locomotor activity, the consistency of these effects appears to be influenced by experimental design, dosage, and administration protocols. This guide provides a comparative analysis of the reported behavioral effects of PrRP (12-31) and its parent peptide PrRP-31, alongside alternative well-characterized neuropeptides, supported by available experimental data and detailed methodologies.
Feeding Behavior: Anorexigenic Effects with Caveats
Intracerebroventricular (ICV) administration of PrRP-31 has been shown to reduce food intake in rats, an effect that is central to the interest in this peptide for metabolic research. However, the reproducibility of this anorexigenic effect is not straightforward.
Some studies report a significant decrease in food intake following a single ICV injection of PrRP-31. For instance, one study observed a reduction in cumulative food intake in 24-hour fasted rats at 1, 2, 4, and 8 hours post-injection with a 4 nmol dose.[1] In contrast, another study found no significant effect on food intake after single ICV injections of PrRP-31 at doses up to 8 nmol in both food-deprived and free-feeding rats.[2] This same study, however, reported a marked decrease in both food intake and body weight with repeated twice-daily administration of an 8 nmol dose, although this was associated with adverse behavioral patterns, suggesting the anorexic effect might be a non-specific consequence of malaise at higher, repeated doses.[2]
This variability in outcomes highlights the critical role of the administration paradigm (single vs. repeated dosing) in the observed effects of PrRP on feeding. Furthermore, lipidized analogs of PrRP, such as palm11-PrRP31, have been developed to enhance stability and central nervous system penetration. These analogs have demonstrated more robust and prolonged anorexigenic effects compared to the native peptide.[3][4]
For comparison, other neuropeptides like Glucagon-Like Peptide-1 (GLP-1) and Cholecystokinin (CCK) are well-established anorexigenic agents with more consistent effects reported in the literature.
Table 1: Comparison of Anorexigenic Effects of Centrally Administered Peptides in Rats
| Peptide | Dose | Administration Route | Animal Model | Key Findings | Reference |
| PrRP-31 | 4 nmol | ICV | 24-h fasted male Wistar rats | Significant reduction in cumulative food intake at 1, 2, 4, and 8 hours post-injection. | [1] |
| PrRP-31 | up to 8 nmol (single) | ICV | Food-deprived and free-feeding Wistar rats | No significant effect on food intake. | [2] |
| PrRP-31 | 8 nmol (twice daily) | ICV | Free-feeding Wistar rats | Marked decrease in food intake and body weight, associated with adverse behaviors. | [2] |
| GLP-1 | 1, 3, 10 µg | ICV | Male Sprague-Dawley rats | Dose-dependent decrease in 1-hour food intake. | N/A |
| CCK-8 | 1, 3, 10 nmol | ICV | Male Sprague-Dawley rats | Dose-dependent decrease in 30-minute food intake. | N/A |
Anxiety-Like Behavior: Evidence for Anxiogenic Effects
The role of PrRP in modulating anxiety is an emerging area of research, with some studies suggesting an anxiogenic-like effect. A study utilizing intranasal administration of PrRP in male Wistar rats reported a significant decrease in the time spent in the open arms of the elevated plus-maze (EPM), a standard test for anxiety-like behavior in rodents.[5][6] This suggests that PrRP may increase anxiety levels.
In contrast, other neuropeptides have well-defined roles in anxiety. Corticotropin-releasing factor (CRF) is a potent anxiogenic agent, while Neuropeptide Y (NPY) is known for its anxiolytic (anxiety-reducing) effects.
Table 2: Comparison of Effects on Anxiety-Like Behavior in the Elevated Plus-Maze in Rats
| Peptide | Dose | Administration Route | Key Findings | Reference |
| PrRP | 10⁻¹⁰ mol/L (10 µl) | Intranasal | Significantly decreased time spent in open arms. | [5][6] |
| CRF | 0.1, 0.3, 1.0 µg | ICV | Dose-dependent decrease in open arm time and entries. | N/A |
| Neuropeptide Y | 0.5, 1.0, 2.0 µg | ICV | Dose-dependent increase in open arm time and entries. | N/A |
Locomotor Activity: A Lack of Consistent, Direct Effects
The available evidence does not strongly support a direct and reproducible effect of PrRP-31 on locomotor activity in rats. One study that investigated various behavioral parameters following ICV administration of PrRP-31 found no specific effects on locomotion or exploratory time at doses that did not induce adverse behaviors.[2] This suggests that the primary behavioral effects of PrRP are more related to feeding and potentially anxiety, rather than general activity levels.
This is an important consideration when interpreting the anorexigenic effects of PrRP, as a reduction in food intake could be secondary to a general suppression of behavior. However, the lack of a direct effect on locomotion in some studies suggests a more specific role in appetite regulation.
For comparison, other peptides can have more pronounced effects on locomotor activity. For instance, orexin/hypocretin is known to increase locomotor activity, while some opioids can have biphasic effects, with low doses increasing and high doses decreasing activity.
Table 3: Comparison of Effects on Locomotor Activity in Rats
| Peptide | Dose | Administration Route | Key Findings | Reference |
| PrRP-31 | Lower doses (not specified) | ICV | No specific effect on locomotion or exploratory time. | [2] |
| Orexin-A | 1.5, 5.0 nmol | ICV | Dose-dependent increase in locomotor activity. | N/A |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are representative methodologies for the key experiments cited.
Intracerebroventricular (ICV) Cannulation and Injection
-
Animals: Adult male Wistar or Sprague-Dawley rats, housed individually under a 12:12-h light-dark cycle with ad libitum access to food and water, unless otherwise specified (e.g., food deprivation).
-
Surgery: Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine mixture). A guide cannula is stereotaxically implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week before experiments.
-
Injection Procedure: Peptides are dissolved in sterile saline or artificial cerebrospinal fluid. A predetermined volume (typically 1-5 µl) is injected into the lateral ventricle via an injection cannula connected to a microsyringe. Control animals receive an equivalent volume of the vehicle.
Behavioral Assays
-
Feeding Studies: Pre-weighed food is provided, and food intake is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours) after peptide or vehicle injection. Spillage is accounted for.
-
Elevated Plus-Maze (EPM): The apparatus consists of two open and two closed arms elevated from the floor. Rats are placed in the center of the maze, and their behavior is recorded for a set duration (typically 5 minutes). The primary measures are the time spent in and the number of entries into the open and closed arms.
-
Locomotor Activity: Rats are placed in an open-field arena equipped with infrared beams or a video-tracking system. Locomotor activity, measured as the total distance traveled or the number of beam breaks, is recorded over a specific period.
Signaling Pathways and Experimental Workflows
The behavioral effects of PrRP are mediated through its interaction with G protein-coupled receptors (GPCRs), primarily the PrRP receptor (GPR10) and the neuropeptide FF receptor 2 (NPFFR2). Activation of these receptors initiates downstream intracellular signaling cascades.
Caption: Simplified signaling pathway of Prolactin-Releasing Peptide (PrRP).
Caption: General workflow for behavioral experiments investigating PrRP's effects.
Conclusion
The reproducibility of behavioral changes induced by PrRP (12-31) in rats is a subject that requires careful consideration of the experimental parameters. While there is evidence for its anorexigenic and potentially anxiogenic effects, the consistency of these findings is not as robust as that observed for other well-established neuropeptides. The discrepancies in the literature, particularly regarding feeding behavior, may be attributable to differences in dosing regimens, with repeated or high doses potentially inducing non-specific effects. The development of more stable, long-acting analogs of PrRP may offer a more reliable means of probing its physiological functions. Future research should focus on standardized, dose-response studies with detailed behavioral and physiological monitoring to clarify the reproducible effects of PrRP (12-31) and its potential as a therapeutic target.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of repeated administration of prolactin releasing peptide on feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of palm11-PrRP31 in a rat model of lipopolysaccharide-induced acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relation between Increasing Anxiety and Prolactin-Releasing Peptide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relation between Increasing Anxiety and Prolactin-Releasing Peptide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Knockout Mouse Models: A Comparative Guide to Validating the PrRP System
For researchers, scientists, and drug development professionals, understanding the function of the Prolactin-Releasing Peptide (PrRP) system is crucial for exploring its therapeutic potential in metabolic and neurological disorders. This guide provides a comprehensive comparison of knockout mouse models used to validate the PrRP system, supported by experimental data and detailed methodologies. We also explore alternative techniques for functional validation, offering a broader perspective for your research.
The PrRP system, consisting of the neuropeptide PrRP and its primary receptor, GPR10, has emerged as a significant regulator of energy homeostasis, stress responses, and other physiological processes. To elucidate its precise functions, researchers have predominantly relied on genetic knockout mouse models, which provide invaluable insights by observing the physiological consequences of gene inactivation.
Performance Comparison: GPR10 Knockout vs. Wild-Type Mice
Studies utilizing GPR10 knockout (KO) mice have consistently demonstrated a distinct metabolic phenotype compared to their wild-type (WT) littermates. The absence of a functional PrRP receptor leads to observable changes in body weight, food intake, and key metabolic hormones.
Key Phenotypic Differences
GPR10 KO mice typically exhibit a late-onset obesity phenotype, characterized by a gradual increase in body weight and adiposity. This is often accompanied by hyperphagia, an increase in food consumption. Furthermore, the disruption of PrRP signaling leads to alterations in circulating levels of leptin and insulin (B600854), key hormones in metabolic regulation.
| Parameter | Wild-Type (WT) Mice | GPR10 Knockout (KO) Mice | References |
| Body Weight | Normal growth trajectory | Significant increase in body weight with age, particularly in males on a standard diet.[1][2] | [1][2] |
| Food Intake | Normal | Hyperphagic, showing increased daily food consumption.[1][2] | [1][2] |
| Body Composition | Normal fat mass | Significant increases in body fat.[2] | [2] |
| Plasma Leptin | Normal levels | Elevated plasma leptin levels.[2] | [2] |
| Plasma Insulin | Normal levels | Elevated plasma insulin levels.[2] | [2] |
| Glucose Tolerance | Normal | Decreased glucose tolerance.[2] | [2] |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are summaries of key methodologies employed in the characterization of GPR10 knockout mice.
Generation of GPR10 Knockout Mice
The generation of GPR10 knockout mice typically involves homologous recombination in embryonic stem (ES) cells to disrupt the Gpr10 gene.
Experimental Workflow for Generating GPR10 Knockout Mice
References
Safety Operating Guide
Standard Operating Procedures for the Disposal of Prolactin-Releasing Peptide (12-31), rat
This document provides essential safety and logistical information for the proper disposal of Prolactin-Releasing Peptide (12-31), rat, a research-grade synthetic peptide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use.[1][2] A comprehensive Safety Data Sheet (SDS) may not be publicly available; therefore, this peptide should be handled with care, assuming it is a potentially hazardous substance.[3][4] Adherence to institutional, local, state, and federal regulations is mandatory for all waste disposal.[5][6]
Immediate Safety and Handling
Before beginning any procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[6] All handling of the peptide should be confined to a designated laboratory area to prevent cross-contamination.[5] In case of a spill, contain the area, use an inert absorbent material for liquids, and carefully sweep solid materials to avoid dust generation.[6]
Waste Segregation and Collection
Proper segregation of waste is the first step in compliant disposal.[5] All materials that have come into contact with this compound must be treated as chemical waste.[1][6]
-
Liquid Waste: This includes unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware.[3] Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container.[3] Never pour peptide solutions down the sink or into public drains.[1][5][7]
-
Solid Waste: This category includes contaminated gloves, pipette tips, vials, absorbent materials, and other disposable labware.[1][3] Place all solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Empty Vials: The original vials that contained the lyophilized peptide should be disposed of as hazardous solid waste.[3]
Waste Container Labeling and Storage
Accurate and clear labeling is critical for safety and regulatory compliance. All hazardous waste containers must be clearly labeled.[3]
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Liquid Waste | Leak-proof, chemically compatible container | "Hazardous Waste," "this compound," and list all other chemical components of the solution. | Designated satellite accumulation area. |
| Solid Waste | Leak-proof container with a plastic liner | "Hazardous Waste," "Contaminated with this compound." | Designated satellite accumulation area. |
| Contaminated Sharps | Puncture-resistant sharps container | "Biohazard" or "Sharps Waste," as per institutional guidelines. | Designated satellite accumulation area. |
Containers should be kept sealed when not in use and stored in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department.[3]
Decontamination and Inactivation (Optional)
While not always required before EHS collection, decontamination can be a best practice for certain waste streams. The applicability of these methods to this compound should be confirmed with your institution's EHS office.
| Method | Procedure | Application |
| Chemical Inactivation | For liquid waste, add a 10% bleach solution to the waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow a minimum contact time of 30 minutes.[6] Neutralize the pH if necessary before disposal as chemical waste.[3] | Suitable for liquid waste and for decontaminating solid waste and labware.[6] |
| Autoclaving | Place waste in an autoclave-safe bag or container at 121°C and 15 psi for a minimum of 30-60 minutes.[6] Add a small amount of water to solid waste to aid steam penetration.[6] After cooling, the waste may be disposed of as directed by EHS. | Can be used for solid waste and contaminated labware, but effectiveness on this specific peptide is not documented. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal
The ultimate responsibility for the compliant disposal of chemical waste lies with the generating institution.[5]
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and guidance.[5][6]
-
Schedule Pickup: Coordinate with your EHS department to schedule regular pickups of hazardous waste.[5]
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution.[7]
By following these procedures, you will ensure a safe laboratory environment and the compliant disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Prolactin-Releasing Peptide (12-31), rat
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive compounds like Prolactin-Releasing Peptide (12-31), rat is of paramount importance. This document provides essential safety protocols and logistical plans to ensure the integrity of your research and the safety of laboratory personnel. This compound is a bioactive fragment of the prolactin-releasing peptide (PrRP) that demonstrates a high affinity for GPR10 receptors and can stimulate calcium mobilization.[1][2][3][4] While the full toxicological properties of this specific peptide fragment have not been thoroughly investigated, it is prudent to handle it with care due to its biological activity.[5]
Essential Safety and Handling
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound, particularly when in its lyophilized powder form, which can be easily aerosolized.[6]
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | To protect against accidental splashes of peptide solutions.[6][7] |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact with the peptide. Gloves should be inspected before use and disposed of properly after handling.[6][7] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | N95 or P1 dust mask (at a minimum) | Recommended when handling the lyophilized powder to avoid inhalation of fine particles.[5][7] All handling of the powder should ideally be done within a fume hood or biosafety cabinet.[6] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound will minimize risks and maintain the quality of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Before opening, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[8][9]
-
For long-term storage of the lyophilized powder, a temperature of -20°C or -80°C is recommended.[1][8][9][10]
2. Reconstitution and Aliquoting:
-
Always handle the lyophilized powder in a designated area, such as a chemical fume hood, to prevent inhalation.[6]
-
Use sterile, high-purity water or an appropriate buffer to reconstitute the peptide.[1] The peptide is soluble in water.[11][12]
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use volumes.[9][12]
3. Experimental Use:
-
When using the peptide solution, continue to wear the appropriate PPE.
-
Avoid cross-contamination by using fresh, sterile equipment for each handling step.[6]
The following diagram outlines the recommended workflow for handling this compound:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 222988-10-5 | BroadPharm [broadpharm.com]
- 4. This compound | 222988-10-5 [chemicalbook.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. peptide24.store [peptide24.store]
- 7. benchchem.com [benchchem.com]
- 8. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jpt.com [jpt.com]
- 11. abmole.com [abmole.com]
- 12. phoenixpeptide.com [phoenixpeptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
